(R)-pyrrolidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R)-pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299812 | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72580-54-2 | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72580-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid: Chemical Properties and Applications
(R)-pyrrolidine-3-carboxylic acid , a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained cyclic structure and stereochemistry make it a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to light yellow solid organic compound.[1] It is soluble in water and other organic solvents.[2] Its chemical structure consists of a five-membered pyrrolidine (B122466) ring with a carboxylic acid group at the 3-position, conferring chirality to the molecule.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C5H9NO2 | |
| Molecular Weight | 115.13 g/mol | |
| CAS Number | 72580-54-2 | |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 185-191 °C | [2] |
| pKa | 3.86 ± 0.20 (Predicted) | [2] |
| Optical Activity | [α]/D -20.5 ± 1.5° (c = 2 in H2O) | |
| Solubility | Soluble in water (20 mg/mL) | [1] |
Spectroscopic Data
While specific peak data can vary based on the solvent and experimental conditions, the following provides an overview of the expected spectroscopic characteristics for this compound.
| Spectrum | Expected Characteristics |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the rigid cyclic structure. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield chemical shift. |
| IR Spectroscopy | The infrared (IR) spectrum will feature a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1750 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.[3] |
Synthesis and Experimental Protocols
The stereoselective synthesis of this compound is critical for its application in chiral drug development. Key methodologies include asymmetric Michael additions and enantioselective hydrogenation.
Asymmetric Michael Addition
This method involves the organocatalytic enantioselective Michael addition of a nucleophile to an appropriate Michael acceptor, followed by cyclization and further transformations to yield the desired pyrrolidine-3-carboxylic acid derivative.[2][4]
Illustrative Experimental Protocol:
-
Michael Addition: To a solution of a 4-substituted-4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., toluene, CH2Cl2), an organocatalyst (e.g., a chiral primary amine) is added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Cyclization and Reduction: The purified Michael adduct is then subjected to a reductive cyclization reaction, often using a reducing agent like H2 gas with a palladium catalyst, to form the pyrrolidine ring.
-
Deprotection: Any protecting groups are removed under appropriate conditions to yield the final this compound.
Enantioselective Hydrogenation
This approach utilizes a chiral catalyst to stereoselectively hydrogenate a prochiral precursor, such as a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.[5]
Illustrative Experimental Protocol:
-
Reaction Setup: A pressure-resistant autoclave is charged with the 2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a chiral ruthenium-based catalyst, and a suitable solvent like methanol (B129727) under an inert atmosphere.[5]
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to a specific pressure (e.g., 40 bar) and heated to a controlled temperature (e.g., 30-60 °C).[5] The reaction is stirred for a set period until completion.
-
Isolation and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is then purified, which may involve dissolution in a basic solution, extraction of impurities, and precipitation of the product by adjusting the pH to its isoelectric point.[5]
Biological Significance and Applications in Drug Development
This compound and its derivatives are of significant interest in drug discovery due to their ability to serve as constrained scaffolds that can mimic peptide turns and interact with biological targets with high specificity.
Enzyme Inhibition
Derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine carboxamides have shown potent inhibitory activity against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.
Receptor Agonism and Antagonism
The pyrrolidine scaffold is also utilized in the design of receptor agonists and antagonists. A notable example is the development of potent and selective human β3 adrenergic receptor agonists.[6] These compounds are being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes. The constrained pyrrolidine structure helps to improve selectivity and metabolic stability compared to more flexible acyclic analogues.[6]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow.
Logical Relationship: Structure to Application
Caption: Structure-application relationship.
β3 Adrenergic Receptor Signaling Pathway
Caption: Simplified β3 adrenergic receptor signaling.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutics with enhanced biological activity and improved pharmacological properties. A thorough understanding of its chemical properties, coupled with efficient stereoselective synthetic methods, will continue to drive its application in the development of next-generation pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 6. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-pyrrolidine-3-carboxylic acid molecular weight
An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid
Introduction
This compound, also known as (R)-β-Proline, is a non-proteinogenic cyclic β-amino acid.[1] As a proline derivative, its rigid pyrrolidine (B122466) ring serves as a valuable chiral scaffold in medicinal chemistry and drug discovery.[2][3] The stereochemistry and conformational constraints imposed by the five-membered ring make it a crucial building block for creating novel peptidomimetics, enzyme inhibitors, and receptor agonists.[3][4] Its applications extend to organocatalysis, where it and its derivatives can facilitate stereoselective chemical transformations.[4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Quantitative Data
This compound is a white to off-white solid compound.[2] It is soluble in water and its stability is crucial for its use in various applications.[5] For long-term storage, it is recommended to keep the compound at 2-8°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]
| Property | Value | Source(s) |
| Molecular Weight | 115.13 g/mol | [1][2][5] |
| Molecular Formula | C₅H₉NO₂ | [1][2][5][6] |
| CAS Number | 72580-54-2 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 185-191 °C | [5] |
| Density | 1.186 g/cm³ | [5] |
| Optical Activity | [α]/D -20.5 ± 1.5°, c = 2 in H₂O | |
| Assay | ≥99.0% | |
| InChI Key | JAEIBKXSIXOLOL-SCSAIBSYSA-N | |
| SMILES String | OC(=O)[C@@H]1CCNC1 |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound and its derivatives is a key area of research. Methods often focus on achieving high stereoselectivity.[4][7]
Logical Workflow for Synthesis
The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition, a concise and atom-economical method.[4] This workflow highlights a general two-step process starting from readily available materials.[7]
Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.
Protocol 1: Asymmetric Hydrogenation for Derivative Synthesis
This protocol is a generalized example based on the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, illustrating a common industrial method.[8]
Objective: To produce (3S,4S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid via asymmetric hydrogenation.
Materials:
-
1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (Substrate)
-
[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (Ruthenium Catalyst)
-
Methanol (B129727) (Solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., stainless steel)
Procedure:
-
Charge a stainless steel autoclave with the substrate (e.g., 180.0 g, 0.54 mol), the ruthenium catalyst (e.g., 413.2 mg, 0.54 mmol, S/C ratio 1,000), and methanol (7.1 L).[8]
-
Seal the autoclave and purge with an inert gas (e.g., argon) before introducing hydrogen.
-
Pressurize the autoclave with hydrogen gas to 40 bar.[8]
-
Maintain the reaction temperature at 30°C and stir for 20 hours.[8]
-
Monitor the reaction for conversion (e.g., target >99%).[8]
-
Once the reaction is complete, release the pressure carefully.
-
The resulting product suspension is then concentrated. For purification, the crude product can be dissolved in an aqueous base (e.g., 1M NaOH), followed by extraction and precipitation at the isoelectric point.[8]
Protocol 2: Stock Solution Preparation
Objective: To prepare a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, high-purity water or appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile filter
Procedure:
-
Determine the desired concentration of the stock solution.
-
Using a calibrated analytical balance, weigh the required amount of this compound powder.
-
Add the appropriate volume of solvent (e.g., water) to the powder to achieve the target concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If using water as the solvent, sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Biological Activity and Role in Drug Discovery
This compound is a key chiral building block in drug discovery.[3] The pyrrolidine ring is a prevalent scaffold in natural products and FDA-approved drugs due to its favorable properties, including increased three-dimensional coverage which allows for efficient exploration of pharmacophore space.[3] Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[4] Its structural rigidity and stereogenic centers are leveraged to design molecules with high specificity and biological activity.
Caption: Role of this compound in synthetic and discovery pathways.
References
- 1. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound [chembk.com]
- 6. scbt.com [scbt.com]
- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
Technical Guide on the Solubility of (R)-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (R)-pyrrolidine-3-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also includes qualitative solubility information and data on the closely related isomer, (2S)-pyrrolidine-2-carboxylic acid (L-proline), to provide valuable context and insight for researchers.
Quantitative Solubility Data
The quantitative solubility data for this compound is sparse in publicly accessible literature. The available information from commercial suppliers is summarized below.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Conditions | Source |
| Water (H₂O) | 20 mg/mL | 173.72 mM | Requires ultrasonic treatment | [1] |
It is important to note that other sources describe the solubility in water qualitatively as "soluble" or "slightly soluble," indicating that the precise value may vary based on experimental conditions such as temperature and pH, which are not specified in the available data.[2]
Comparative Solubility Data: (2S)-pyrrolidine-2-carboxylic acid (L-proline)
To provide further context, the following table summarizes the solubility trends observed for the closely related isomer, L-proline. These trends can be informative for estimating the behavior of this compound in various solvent systems. A study on L-proline's solubility in pure alcohols found the following order: methanol (B129727) > ethanol (B145695) > butan-1-ol > isopropyl alcohol.[3][4] In binary mixtures of water and alcohol, the solubility of L-proline was observed to decrease as the concentration of the alcohol increased.[3][4]
Table 2: Qualitative Solubility Trends of (2S)-pyrrolidine-2-carboxylic acid
| Solvent System | Observed Trend |
| Pure Alcohols | Solubility decreases in the order: Methanol > Ethanol > Butan-1-ol > Isopropyl alcohol.[3][4] |
| Aqueous Alcohol Mixtures | Solubility decreases with an increasing concentration of alcohol.[3][4] |
Experimental Protocols for Solubility Determination
While a specific, detailed protocol for this compound is not available, the following are robust, generalized methods commonly used for determining the solubility of amino acids and other small molecules in various solvents.
Isothermal Gravimetric Method
This is a common and straightforward method for determining solubility.
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials or Eppendorf tubes
-
Micro-pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The solution should be agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sedimentation: After the equilibration period, stop the agitation and allow the vial to rest in the thermostat for several hours (e.g., 6-8 hours) to allow the excess solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis:
-
Dispense the collected supernatant into a pre-weighed container.
-
Record the total weight of the container and the solution.
-
Evaporate the solvent completely in a drying oven or under vacuum at a temperature that does not cause degradation of the solute.
-
Once a constant weight is achieved, record the final weight of the container with the dried solute.
-
-
Calculation: The solubility is calculated from the mass of the dried solute and the mass or volume of the solvent used.
Dynamic Laser Monitoring Method
This method is suitable for determining solubility at various temperatures.
Objective: To measure the dissolution temperature of a solid-liquid mixture of known composition.
Materials:
-
This compound
-
Selected solvent(s)
-
Jacketed glass vessel with a temperature controller
-
Laser transmitter and receiver
-
Stirrer
-
Analytical balance
Procedure:
-
Sample Preparation: A precise amount of this compound and the solvent are weighed and added to the jacketed glass vessel to create a slurry of known composition.
-
Heating and Monitoring: The slurry is heated at a controlled rate while being continuously stirred. A laser beam is passed through the suspension.
-
Dissolution Point Detection: As the temperature increases, the solid dissolves. The point at which the solid phase completely disappears is marked by a sharp increase in the transmission of the laser light. This temperature is recorded as the dissolution temperature for that specific concentration.
-
Data Collection: The experiment is repeated for several different compositions to generate a solubility curve as a function of temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the isothermal gravimetric method of solubility determination.
Factors Influencing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below illustrates these relationships.
References
An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-pyrrolidine-3-carboxylic acid and its stereoisomers, focusing on their synthesis, resolution, and significance in neuroscience and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, a cyclic β-amino acid, is a crucial chiral building block in medicinal chemistry.[1] Its rigid pyrrolidine (B122466) ring structure provides a valuable scaffold for designing conformationally constrained molecules that can exhibit high affinity and selectivity for various biological targets. The stereochemistry at the 3-position of the pyrrolidine ring plays a pivotal role in determining the biological activity and pharmacological profile of its derivatives. This guide delves into the synthesis, separation, and biological importance of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid, offering insights for their application in modern drug discovery.
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid is paramount for its use in drug development. Several stereoselective synthetic methods have been developed to obtain the desired (R) or (S) enantiomer with high purity.
Asymmetric Synthesis
Organocatalytic Michael Addition: A prominent method for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated esters. This approach can yield highly enantiomerically enriched products. For instance, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (ee).[2][3]
Enantioselective Hydrogenation: Another effective strategy is the enantioselective hydrogenation of a pyrrole-3-carboxylic acid precursor using a chiral catalyst. This method allows for the direct formation of the chiral center with high stereocontrol.
Chiral Resolution
Racemic mixtures of pyrrolidine-3-carboxylic acid can be separated into their constituent enantiomers through chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method to resolve the enantiomers.
Biological Significance and Applications
The stereoisomers of pyrrolidine-3-carboxylic acid and its derivatives exhibit distinct biological activities, primarily in the central nervous system (CNS). They are key components in the development of drugs targeting neurological and psychiatric disorders.[1]
Neurological and Psychiatric Disorders
Derivatives of this compound have been investigated for their potential in treating a range of neurological conditions. The pyrrolidine scaffold is a common feature in nootropic agents and neuroprotective compounds. While direct quantitative data for the parent (R)- and (S)-pyrrolidine-3-carboxylic acid is limited in publicly available literature, studies on their derivatives consistently demonstrate the critical role of stereochemistry in their biological activity.
For instance, the affinity and efficacy of pyrrolidine-based compounds as ligands for N-methyl-D-aspartate (NMDA) receptors and GABA transporters often show significant stereoselectivity. Methylated derivatives of a related compound, L-trans-2,3-pyrrolidine-dicarboxylate, have shown stereospecific interactions with NMDA receptors, with IC50 values varying between enantiomers.[4] Similarly, certain pyrrolidine-2-acetic acid derivatives exhibit stereoselective inhibition of GABA transporters GAT-1 and GAT-3.[5]
Enzyme Inhibition
The pyrrolidine-3-carboxylic acid scaffold is also a valuable component in the design of enzyme inhibitors. The specific stereoisomer is often crucial for effective binding to the active site of the target enzyme. For example, derivatives have been explored as inhibitors of InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis and prolyl oligopeptidase, with inhibitory activity being dependent on the stereochemistry.[6][7]
Quantitative Data on Stereoselective Activity of Derivatives
Table 1: Stereoselective Inhibition of GABA Transporters by Pyrrolidine-2-acetic Acid Derivatives [5]
| Compound Stereoisomer | Target | IC50 (µM) |
| (2S,4R)-57b | GAT-3 | 29.7 |
| (2R,4S)-57b | GAT-3 | 38.0 |
| (2S,4S)-89a | GAT-1 | 3.29 |
| (2S,4R)-89a | GAT-1 | 4.92 |
| (2R,4S)-89b | GAT-3 | 19.9 |
| (2R,4R)-89b | GAT-3 | 126 |
Table 2: Activity of Methylated L-trans-2,3-pyrrolidine-dicarboxylate Derivatives at NMDA Receptors [4]
| Compound | Target | IC50 (µM) (³H-Glutamate Binding) | EC50 (µM) (NR1A/NR2B Receptors) |
| cis-5-methyl-L-trans-2,3-PDC | NMDA Receptor | 0.4 | 5 |
| trans-5-methyl-L-trans-2,3-PDC | NMDA Receptor | 1.4 | 49 |
| L-trans-2,3-PDC | NMDA Receptor | 1.2 | 16 |
Signaling Pathways
Pyrrolidine derivatives can modulate various signaling pathways implicated in neurological function and disease. A key pathway involves the regulation of neurotransmitter systems.
Caption: Modulation of GABAergic Synaptic Transmission by a Pyrrolidine Derivative.
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol describes a general procedure for the synthesis of a 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative.[3]
-
Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the nitroalkane (1.2 eq).
-
Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Michael adduct.
-
Cyclization and Reduction: The purified Michael adduct is then subjected to cyclization and reduction steps (e.g., using H₂ gas with a palladium catalyst) to yield the desired pyrrolidine-3-carboxylic acid derivative.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC analysis.
Caption: Workflow for Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative.
General Protocol for Chiral HPLC Resolution
This protocol outlines a general method for the analytical separation of (R)- and (S)-pyrrolidine-3-carboxylic acid enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating amino acids or their derivatives (e.g., a polysaccharide-based or cyclodextrin-based column).
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape and resolution.
-
Sample Preparation: Dissolve the racemic pyrrolidine-3-carboxylic acid in the mobile phase or a compatible solvent.
-
HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate and temperature.
-
Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers using a suitable detector (e.g., UV or Mass Spectrometry).
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times and calculate the resolution factor (Rs) and the relative amounts of each enantiomer.
Caption: Workflow for Chiral HPLC Resolution of Pyrrolidine-3-Carboxylic Acid Enantiomers.
Conclusion
The stereoisomers of pyrrolidine-3-carboxylic acid represent a cornerstone in the development of chiral drugs, particularly for neurological disorders. The stereochemistry at the 3-position is a critical determinant of biological activity, underscoring the necessity for efficient stereoselective synthesis and resolution techniques. While direct quantitative biological data for the parent enantiomers is not extensively documented in the public domain, the pronounced stereoselectivity observed in their derivatives provides compelling evidence of their differential interactions with biological targets. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the importance of stereochemical considerations in the design and synthesis of novel therapeutics based on the pyrrolidine-3-carboxylic acid scaffold.
References
- 1. This compound [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of (R)-pyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery
Introduction
(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the core biological significance of this compound, with a focus on its role as a versatile building block for the development of novel therapeutics. We will explore its applications in targeting endothelin receptors, GABA transporters, and ionotropic glutamate (B1630785) receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals.
I. Endothelin Receptor Antagonism
Derivatives of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ETa and ETb subtypes, which play crucial roles in vasoconstriction and cell proliferation.
Quantitative Data: Endothelin Receptor Binding Affinity
The following table summarizes the binding affinities (IC50 and Ki values) of representative this compound derivatives for endothelin receptors.
| Compound ID | R1 Group | R2 Group | ETa IC50 (nM) | ETb IC50 (nM) | Selectivity (ETb/ETa) | Reference |
| Atrasentan (ABT-627) | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | 0.038 | 1330 | 35000 | [1] |
| Derivative 1 | 3-fluoro-4-methylphenyl | 2,3-dihydrobenzofuran-5-yl | 0.02 | 1000 | 50000 | [2] |
| Derivative 2 | 4-methoxyphenyl | 1,3-benzodioxol-5-yl (with N,S-dialkylsulfonamidoethyl side chain) | Sub-nanomolar | Sub-nanomolar | ~1 | [1] |
Experimental Protocols
This protocol outlines a standard method for determining the binding affinity of this compound derivatives to endothelin receptors.[3][4][5]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target endothelin receptor subtype (e.g., CHO cells transfected with human ETa or ETb receptors) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (20-50 µg of protein), a fixed concentration of radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound (pyrrolidine-3-carboxylic acid derivative).
-
Incubate the mixture at 25°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of an unlabeled standard ET receptor antagonist (e.g., BQ-123 for ETa).
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
The endothelin receptor signaling pathway is a critical regulator of cardiovascular homeostasis. Antagonism of this pathway by this compound derivatives can have significant therapeutic effects.[6][7][8][9][10]
II. GABA Transporter Inhibition
This compound derivatives have also been developed as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GATs can potentiate GABAergic neurotransmission, a strategy explored for the treatment of epilepsy and other neurological disorders.
Quantitative Data: GABA Transporter Inhibition
The following table presents the inhibitory activity (IC50 values) of select this compound analogs against different GABA transporter subtypes.
| Compound ID | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | Reference |
| (S)-4b | 0.396 | >100 | [11] |
| (S)-4c | 0.343 | >100 | [11] |
| (R)-4d | 62 | 3.1 | [11] |
| (2S,4R)-89c | 3.15 | >100 | [12] |
| (2R,4S)-89b | >100 | 19.9 | [12] |
Experimental Protocols
This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters.[13][14][15][16]
-
Cell Culture:
-
Culture cells stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells transfected with human GAT-1 or GAT-3).
-
Plate the cells in a 96-well microplate and allow them to adhere and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells with varying concentrations of the test compound (pyrrolidine-3-carboxylic acid derivative) for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) and the test compound.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Measurement and Data Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine (B1662831) for GAT-1).
-
Subtract the non-specific uptake from the total uptake to calculate the specific uptake.
-
Calculate the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway
The GABA transporter plays a crucial role in regulating the concentration of GABA in the synaptic cleft, thereby modulating inhibitory neurotransmission.
III. Ionotropic Glutamate Receptor Antagonism
The this compound scaffold has also been utilized to develop antagonists for ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors. These receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system.
Quantitative Data: Ionotropic Glutamate Receptor Antagonism
The following table provides the binding affinities (Ki values) and functional antagonist potencies (Kb values) of a representative this compound derivative at different iGluR subtypes.
| Compound ID | Receptor Subtype | Ki (µM) | Kb (µM) | Reference |
| 1 | GluK1 | 4.8 | 11.4 | [17][18] |
| 1 | GluK3 | 0.87 | 275 | [17][18] |
| 2a | GluK1 | 4.8 | - | [18] |
| 2a | GluK3 | 0.87 | - | [18] |
Experimental Protocols
This protocol describes the final deprotection step in the synthesis of a potent iGluR antagonist.[17]
-
To a solution of the protected precursor (416 mg, 1.29 mmol) in 1,4-dioxane (B91453) (2 mL) at 0 °C, add a 4.0 M solution of HCl in 1,4-dioxane (3.88 mL, 15.5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether to yield the HCl salt of the final product as a white solid.
-
Recrystallize the product from glacial acetic acid to obtain the pure compound.
Signaling Pathway
Ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity and neuronal damage.
The this compound scaffold represents a highly valuable and versatile starting point for the design and development of novel therapeutic agents. Its inherent chirality and conformational rigidity allow for the creation of potent and selective modulators of key biological targets involved in a range of pathologies. The data and protocols presented in this guide highlight its significance in the fields of endothelin receptor antagonism, GABA transporter inhibition, and ionotropic glutamate receptor modulation. Further exploration of this privileged structure is likely to yield new and improved drug candidates for a variety of unmet medical needs.
References
- 1. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 13. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 14. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Pyrrolidine-3-Carboxylic Acid: A Synthetic Building Block, Not a Natural Product
A comprehensive review of scientific literature reveals no evidence of the natural occurrence of (R)-pyrrolidine-3-carboxylic acid. This chiral molecule, a valuable component in the synthesis of pharmaceuticals and other complex organic compounds, appears to be exclusively of synthetic origin.
Extensive searches of chemical and biological databases for the isolation of this compound from plant, animal, or microbial sources have yielded no positive results. The scientific literature is replete with methods for its chemical synthesis and its application as a chiral building block, but is silent on its presence in nature. While the pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products, including many alkaloids, the specific enantiomer this compound has not been identified as a naturally occurring compound.
This finding suggests that any biological activity or physiological role of this compound is a result of its introduction into biological systems as a synthetic agent, rather than as a product of natural metabolic pathways. Researchers and drug development professionals should therefore consider this compound as a synthetic precursor and not a compound to be sourced from or studied in a natural context.
Given the absence of natural occurrence, this guide will not contain information on biosynthesis, natural sources, or experimental protocols for isolation from nature, as these are not applicable. The focus of scientific inquiry for this compound remains firmly in the realm of synthetic chemistry and its applications.
(R)-pyrrolidine-3-carboxylic acid: A Proline Analog for Enhanced Drug Design
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained analog of L-proline, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its impact on the conformational and biological properties of the resulting molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug development programs.
Introduction
L-proline is a unique proteinogenic amino acid characterized by its secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and molecular recognition events. The bioisosteric replacement of proline with synthetic analogs is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological profile of peptide-based therapeutics.
This compound, also known as (R)-β-proline, is a structural isomer of proline where the carboxylic acid group is attached to the C3 position of the pyrrolidine ring. This seemingly subtle change has profound implications for the molecule's three-dimensional structure and its utility as a proline surrogate. This guide explores the synthesis, applications, and comparative analysis of this compound in the context of drug design.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in chiral drug candidates. Several synthetic strategies have been developed, with asymmetric Michael additions and enantioselective hydrogenations being prominent methods.
Asymmetric Michael Addition
One effective method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This approach can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[1][2]
Enantioselective Hydrogenation
Another robust method is the enantioselective hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor. This process utilizes a chiral catalyst, such as a ruthenium complex with a chiral diphosphine ligand, to achieve high enantiomeric purity.[3]
Detailed Experimental Protocol: Enantioselective Hydrogenation
The following protocol is a representative example of the enantioselective synthesis of a derivative of this compound.
Materials:
-
1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate
-
[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyst
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (high pressure)
-
Stainless steel autoclave
Procedure:
-
A stainless steel autoclave is charged with 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (5.00 g, 15.1 mmol) and [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (3.83 mg, 5.02×10⁻⁶ mol, S/C 3,000) under an argon atmosphere.
-
Anhydrous methanol (150 ml) is added to the autoclave.
-
The autoclave is sealed and purged with hydrogen gas.
-
The asymmetric hydrogenation is carried out for 20 hours at 30°C under 40 bar of hydrogen pressure.
-
After the reaction is complete, the pressure is released. The resulting white suspension is stirred at 0-5°C for 2 hours and then filtered to isolate the product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Incorporation into Peptides
This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is common.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general protocol for the incorporation of Fmoc-(R)-pyrrolidine-3-carboxylic acid into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-(R)-pyrrolidine-3-carboxylic acid
-
Coupling reagents (e.g., HBTU, DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Workflow:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine.
-
Coupling: A solution of Fmoc-(R)-pyrrolidine-3-carboxylic acid (3-5 equivalents), HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF is added to the resin and agitated for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Conformation and Biological Activity
The incorporation of this compound in place of proline can significantly alter the conformational properties of a peptide, which in turn can modulate its biological activity.
Conformational Effects
The position of the carboxylic acid group at C3 of the pyrrolidine ring imposes different steric and electronic constraints compared to proline's C2 substitution. This can influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond. While proline-containing peptides exist in a dynamic equilibrium between the cis and trans conformations of the X-Pro bond, the introduction of a C3 substituent can shift this equilibrium. The specific conformational preferences will depend on the neighboring amino acids and the overall peptide sequence.[4]
Biological Activity
The altered conformation resulting from the incorporation of this compound can lead to enhanced or diminished biological activity, improved receptor selectivity, and increased resistance to enzymatic degradation.
Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas, serving as scaffolds for the development of potent and selective inhibitors and antagonists.
Endothelin Receptor Antagonists
A significant application of the this compound core is in the design of endothelin (ET) receptor antagonists. The endothelin system is implicated in vasoconstriction and cell proliferation, making its receptors attractive targets for cardiovascular and oncological diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine-3-carboxylic acid scaffold can lead to highly potent and selective antagonists for both the ET(A) and ET(B) receptor subtypes.[4][5][6]
Signaling Pathway Overview:
Caption: Simplified endothelin receptor signaling pathway.
InhA Inhibitors
The pyrrolidine carboxamide scaffold, derived from pyrrolidine-3-carboxylic acid, has been identified as a promising class of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, making it a validated target for antitubercular drug development. Optimization of the pyrrolidine carboxamide core has led to the discovery of potent InhA inhibitors with significant activity against M. tuberculosis.[7][8]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of pyrrolidine-3-carboxylic acid.
Table 1: Endothelin Receptor Antagonist Activity
| Compound | ET(A) IC₅₀ (nM) | ET(B) IC₅₀ (nM) | Selectivity (ET(A)/ET(B)) | Reference |
| Atrasentan (ABT-627) | 0.03 | 123 | 4100 | [4] |
| Derivative 9k (A-308165) | >10000 | 0.37 | >27000 (ET(B) selective) | [6] |
| Sulfonamide Analog | Sub-nanomolar | Sub-nanomolar | ~1 | [5] |
Table 2: InhA Inhibitor Activity
| Compound | InhA IC₅₀ (µM) | % Inhibition at 15 µM | Reference |
| d6 | 10.05 | - | [7] |
| s15 | 5.55 | >50 | [7] |
| p31 | 1.39 | 90 | [7] |
| p33 | 2.57 | - | [7] |
| p37 | 4.47 | - | [7] |
Conclusion
This compound is a versatile and valuable building block for the design of novel therapeutics. Its constrained cyclic structure provides a means to modulate the conformational properties of peptides and small molecules, leading to improved biological activity, selectivity, and pharmacokinetic profiles. The synthetic methodologies and biological data presented in this guide are intended to serve as a resource for researchers and drug development professionals seeking to leverage the unique properties of this proline analog in their research and development efforts. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield new and improved drug candidates for a range of diseases.
References
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery
(R)-pyrrolidine-3-carboxylic acid, a readily available chiral building block, offers a versatile and efficient starting point for the stereoselective synthesis of a wide array of complex and biologically active molecules. Its inherent chirality and functional handles—a secondary amine and a carboxylic acid—provide a robust scaffold for the construction of diverse molecular architectures, making it a valuable asset in the drug discovery and development pipeline. This technical guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and applications of this compound in chiral pool synthesis, tailored for researchers, scientists, and drug development professionals.
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Chiral pool synthesis, which utilizes enantiomerically pure natural products as starting materials, is a powerful strategy to access optically pure compounds without the need for asymmetric synthesis or chiral resolution.[1] this compound serves as an excellent example of a chiral pool starting material, enabling the synthesis of a variety of derivatives, including enzyme inhibitors and receptor agonists.[2]
Core Synthetic Strategies and Functionalization
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The secondary amine can be protected or functionalized, while the carboxylic acid can be converted to esters, amides, or other functionalities. The pyrrolidine ring itself can also be substituted at various positions, often with high stereocontrol.
A crucial aspect of working with this compound is the implementation of appropriate protecting group strategies. The secondary amine is commonly protected with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent its interference in subsequent reactions. These protecting groups can be introduced under standard conditions and selectively removed later in the synthetic sequence.
N-Acylation and Amide Bond Formation
The carboxylic acid moiety is a prime site for modification. Standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with Hydroxybenzotriazole (B1436442) (HOBt) can be employed to couple this compound with a variety of amines, leading to the formation of diverse amide derivatives.
Esterification
Esterification of the carboxylic acid can be achieved using various methods, including Fischer esterification with an alcohol under acidic conditions or reaction with alkyl halides in the presence of a base. These ester derivatives can serve as intermediates for further transformations or as final products themselves.
Ring Functionalization
Recent advances have enabled the direct functionalization of the pyrrolidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been utilized for the regio- and stereoselective introduction of aryl groups at the C4 position of the pyrrolidine ring.[3] This method provides a powerful tool for creating complex, 3,4-disubstituted pyrrolidine scaffolds.
Applications in the Synthesis of Bioactive Molecules
The versatility of this compound as a chiral building block is demonstrated in its application for the synthesis of various biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-aminobutyric acid (GABA) uptake inhibitors.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors. The synthesis of these inhibitors often involves the elaboration of the this compound core.
A general synthetic workflow for DPP-4 inhibitors starting from this compound is depicted below.
Synthesis of GABA Uptake Inhibitors
GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibitors of its reuptake have therapeutic potential in neurological disorders such as epilepsy. Pyrrolidine-based structures have been explored as scaffolds for the design of potent GABA uptake inhibitors.
Experimental Protocols
Below are representative experimental protocols for key transformations starting from this compound.
Table 1: N-Protection of this compound
| Step | Reagents and Conditions | Product | Yield | Reference |
| 1 | Di-tert-butyl dicarbonate (B1257347), 1N NaOH, Dioxane, rt, 1.5 h | N-Boc-(R)-pyrrolidine-3-carboxylic acid | - | [4] |
Detailed Protocol for N-Boc Protection: [4] A solution of this compound is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.
Table 2: Representative Amide Coupling Reaction
| Starting Material | Amine | Coupling Reagents | Product | Yield | Reference |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | Substituted amine | EDC, HOBt, DMF | N-Boc-(R)-pyrrolidine-3-carboxamide derivative | - | General Protocol |
General Protocol for Amide Coupling: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.
Signaling Pathways
The therapeutic effects of molecules synthesized from this compound are often mediated through their interaction with specific biological targets. For example, DPP-4 inhibitors exert their action by modulating the incretin (B1656795) pathway.
DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[5]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its ready availability, inherent chirality, and multiple functionalization points make it an attractive starting material for drug discovery and development programs. The synthetic strategies and protocols outlined in this guide provide a foundation for researchers to harness the potential of this important chiral pool synthon in their quest for novel therapeutics.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(R)-Pyrrolidine-3-Carboxylic Acid: Application Notes and Protocols for Organocatalytic Michael Additions
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidine-3-carboxylic acid and its derivatives have emerged as powerful tools in the field of asymmetric organocatalysis, facilitating the stereoselective formation of carbon-carbon bonds in Michael addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This document provides a comprehensive overview of the application of this compound and its analogs as organocatalysts in Michael additions, complete with detailed protocols and mechanistic insights.
While direct application of this compound as a catalyst in Michael additions is not extensively documented in peer-reviewed literature, its derivatives, particularly (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, have shown significant catalytic activity. This application note will focus on the principles of pyrrolidine-3-carboxylic acid-derived organocatalysis and provide a detailed protocol for a representative Michael addition reaction catalyzed by a closely related and effective analog.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic activity of pyrrolidine-based organocatalysts in Michael additions stems from their ability to form nucleophilic enamines with carbonyl donors (ketones or aldehydes). This activation strategy, a cornerstone of aminocatalysis, allows for the enantioselective addition to Michael acceptors, such as nitroolefins. The carboxylic acid functionality can play a crucial role in the catalytic cycle, often acting as a proton shuttle to activate the Michael acceptor and facilitate the regeneration of the catalyst.
The general mechanism proceeds through the following key steps:
-
Enamine Formation: The secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of an electrophilic olefin (Michael acceptor), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, which can then enter a new catalytic cycle.
Catalytic Performance in Michael Additions
The stereochemical outcome of the Michael addition is dictated by the chiral environment created by the organocatalyst. The pyrrolidine ring and its substituents effectively shield one face of the enamine, directing the approach of the Michael acceptor to the opposite face, thus inducing high enantioselectivity.
While specific data for this compound is scarce, studies on its derivatives demonstrate excellent performance. For instance, novel bifunctional pyrrolidine-based organocatalysts have been shown to provide almost quantitative yields and high stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins, with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%.[1]
Experimental Protocols
The following is a representative protocol for an asymmetric Michael addition of a ketone to a nitroolefin, adapted from procedures utilizing pyrrolidine-based organocatalysts.
Representative Reaction: Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (as a representative catalyst)
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Solvent (e.g., Toluene, Chloroform (B151607), or solvent-free)
-
Acid co-catalyst (optional, e.g., benzoic acid)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Magnetic stirrer
-
Reaction vials
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
HPLC with a chiral column
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).
-
The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Data Presentation
The following tables summarize typical results obtained from Michael addition reactions using pyrrolidine-based organocatalysts.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | CH₂Cl₂ | 48 | 88 | - | 92 |
| 3 | Cyclopentanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Solvent-free | 36 | 99 | 97:3 | 99 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.
Visualizations
Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition
Caption: Enamine-based catalytic cycle for the Michael addition.
Experimental Workflow for Organocatalytic Michael Addition
Caption: Step-by-step experimental workflow.
References
Application Notes: (R)-pyrrolidine-3-carboxylic acid in Asymmetric Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidine-3-carboxylic acid, also known as (R)-β-proline, has emerged as a powerful organocatalyst for asymmetric Mannich reactions. This simple amino acid derivative effectively catalyzes the reaction between aldehydes or ketones and imines to produce chiral β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. A key feature of this catalyst is its ability to consistently induce high anti-diastereoselectivity and enantioselectivity, a crucial aspect for controlling stereochemistry in drug development.
This document provides a detailed overview of the application of this compound in asymmetric Mannich reactions, including quantitative data on its performance with various substrates and detailed experimental protocols.
Key Advantages:
-
High anti-Selectivity: Consistently produces the anti-diastereomer with high selectivity, which is often challenging to achieve. The position of the carboxylic acid group on the 3-position of the pyrrolidine (B122466) ring is critical for directing this stereochemical outcome, in contrast to the syn-selectivity typically observed with L-proline.[1]
-
Excellent Enantioselectivity: Provides access to products with high levels of enantiomeric excess (ee), often exceeding 95%.
-
Broad Substrate Scope: Effective for a wide range of unmodified ketones and aldehydes, including linear, cyclic, and functionalized substrates.
-
Mild Reaction Conditions: The reactions are typically performed under mild conditions, at room temperature, and with low catalyst loadings (5-10 mol%).[1]
-
Operational Simplicity: As a commercially available, stable solid, the catalyst is easy to handle and does not require special precautions.
Data Presentation
The catalytic efficiency of this compound is demonstrated in the following tables, which summarize its performance in the asymmetric Mannich reaction between various ketones/aldehydes and N-PMP-protected α-imino ethyl glyoxylate (B1226380).
Table 1: Asymmetric Mannich Reaction with Ketones
Reaction Conditions: Ketone (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in 2-propanol (1.0 mL) at room temperature.
| Entry | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | Acetone | 24 | 91 | >99:1 | 98 |
| 2 | Cyclohexanone | 48 | 85 | >99:1 | 99 |
| 3 | Cyclopentanone | 72 | 80 | >99:1 | 99 |
| 4 | Acetophenone | 96 | 65 | 99:1 | 97 |
| 5 | Propiophenone | 96 | 72 | >99:1 | 99 |
| 6 | Butan-2-one | 48 | 88 | 95:5 | 98 |
| 7 | 3-Pentanone | 72 | 82 | >99:1 | 99 |
Table 2: Asymmetric Mannich Reaction with Aldehydes
Reaction Conditions: Aldehyde (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in DMSO (1.0 mL) at room temperature.
| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | Propanal | 12 | 95 | 97:3 | >99 |
| 2 | Butanal | 12 | 96 | 96:4 | >99 |
| 3 | Isovaleraldehyde | 12 | 94 | 98:2 | >99 |
| 4 | Pivalaldehyde | 48 | 85 | >99:1 | >99 |
| 5 | Hexanal | 12 | 95 | 95:5 | >99 |
Experimental Protocols
General Protocol for the Asymmetric Mannich Reaction of Ketones
-
To a vial, add this compound (2.9 mg, 0.025 mmol, 10 mol%).
-
Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).
-
Add 2-propanol (1.0 mL).
-
Add the respective ketone (0.5 mmol, 2.0 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired anti-Mannich product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for the Asymmetric Mannich Reaction of Aldehydes
-
To a vial, add this compound (2.9 mg, 0.025 mmol, 10 mol%).
-
Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).
-
Add dimethyl sulfoxide (B87167) (DMSO, 1.0 mL).
-
Add the respective aldehyde (0.5 mmol, 2.0 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure anti-Mannich product.
-
Determine the diastereomeric and enantiomeric excesses as described in the ketone protocol.
Visualizations
Proposed Catalytic Cycle
The reaction proceeds via an enamine-based mechanism. The pyrrolidine catalyst reacts with the carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the imine electrophile. The stereochemistry is controlled in the C-C bond-forming transition state, where the carboxylic acid group of the catalyst facilitates a proton transfer that directs the facial selectivity of the attack, leading to the favored anti-product.
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Experimental Workflow
The general workflow for performing and analyzing the this compound catalyzed asymmetric Mannich reaction is straightforward, involving simple setup, monitoring, and purification steps.
Caption: General experimental workflow for the Mannich reaction.
References
Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of peptides incorporating the non-canonical amino acid (R)-pyrrolidine-3-carboxylic acid, a constrained proline analog. The inclusion of this residue can impart unique conformational properties to peptides, potentially enhancing their biological activity, receptor selectivity, and enzymatic stability. This document outlines both solid-phase and solution-phase synthesis strategies, along with relevant biological context and data presentation.
Biological Context: Mu-Opioid Receptor Agonism
Peptides incorporating proline analogs, such as this compound (a β-proline analog), have been investigated as potent and selective agonists for the µ-opioid receptor.[1][2] The conformational rigidity imposed by the pyrrolidine (B122466) ring can lock the peptide backbone into a bioactive conformation, leading to enhanced receptor binding and signaling. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic effects.
A simplified signaling pathway for a µ-opioid receptor agonist is depicted below.
Data Presentation: Representative Peptide Synthesis Data
The following table summarizes expected quantitative data for the synthesis of a model tetrapeptide, Tyr-(R)-β-Pro-Trp-Phe-NH₂, based on typical yields and purities achieved in solid-phase peptide synthesis of similar analogs.[3]
| Step | Parameter | Value |
| Resin Loading | Initial Fmoc-Rink Amide Resin Substitution | 0.5 - 0.7 mmol/g |
| Loading of first amino acid (Fmoc-Phe-OH) | ~95% efficiency | |
| Peptide Assembly | Average Coupling Efficiency per Cycle | >99% (monitored by Kaiser test) |
| Final Crude Peptide Yield (after cleavage) | 70 - 85% | |
| Purification | HPLC Purity of Crude Peptide | 60 - 75% |
| Isolated Yield after Preparative HPLC | 30 - 45% | |
| Final Product | Final Purity (by analytical HPLC) | >98% |
| Identity Confirmation | ESI-MS |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-(R)-β-Pro-Trp-Phe-NH₂
This protocol utilizes the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Fmoc-Rink Amide resin (0.5-0.7 mmol/g substitution)
-
Fmoc-L-Phe-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Tyr(tBu)-OH
-
Fmoc-(R)-pyrrolidine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[4]
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids: Fmoc-Trp(Boc)-OH, Fmoc-(R)-pyrrolidine-3-carboxylic acid, and Fmoc-Tyr(tBu)-OH.
-
Note on coupling this compound: Due to potential steric hindrance, using a more powerful coupling reagent like HATU (2.9 eq.) with DIPEA (6 eq.) is recommended for this step to ensure high coupling efficiency.[5]
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Solution-Phase Synthesis of a Dipeptide Fragment: Boc-(R)-pyrrolidine-3-carbonyl-Phe-OMe
This protocol outlines the synthesis of a dipeptide fragment in solution, which can be a useful intermediate for larger peptide synthesis.
-
Boc-(R)-pyrrolidine-3-carboxylic acid
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Preparation of Phenylalanine Methyl Ester: To a suspension of H-Phe-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.
-
Activation of Boc-(R)-pyrrolidine-3-carboxylic acid: In a separate flask, dissolve Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC or EDC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the phenylalanine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure Boc-dipeptide methyl ester.[3]
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Synthesis and binding activity of endomorphin-1 analogues containing beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules
(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a crucial and versatile building block in medicinal chemistry. Its rigid, stereochemically defined structure makes it an ideal scaffold for the synthesis of complex, biologically active molecules. This document provides an overview of its application in the development of potent and selective enzyme inhibitors and receptor agonists, complete with detailed protocols and quantitative data.
Application in Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
Introduction: Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism is a cornerstone in the treatment of type 2 diabetes mellitus.[2] Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at targeting the active site of DPP-IV.[1]
Synthetic Utility: The pyrrolidine (B122466) ring of this compound and its derivatives, like L-proline, provides the necessary stereochemistry for potent inhibition. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for synthesizing Vildagliptin and other DPP-IV inhibitors.[1] The synthesis of another major DPP-IV inhibitor, Sitagliptin, also relies on creating a chiral β-amino acid moiety, a structure for which pyrrolidine derivatives can serve as precursors.[3][4][5]
Signaling Pathway of DPP-IV Inhibition
The diagram below illustrates the mechanism by which DPP-IV inhibitors regulate glucose homeostasis.
Experimental Protocol: Synthesis of a Key Vildagliptin Intermediate
This protocol details the synthesis of (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate for Vildagliptin, adapted from published procedures.[1]
Workflow Diagram:
Methodology:
-
Step 1: N-Acylation: L-proline is acylated with chloroacetyl chloride in an aqueous alkaline solution to yield N-(chloroacetyl)-L-proline.
-
Step 2: Amidation: The resulting carboxylic acid is converted to its primary amide. The acid is first activated with ethyl chloroformate in the presence of N-methylmorpholine (NMM), followed by reaction with aqueous ammonia.
-
Step 3: Dehydration to Nitrile: The primary amide is dehydrated to the corresponding nitrile using trifluoroacetic anhydride in tetrahydrofuran (B95107) (THF). A suspension of the amide in THF is treated with trifluoroacetic anhydride at 0–5 °C and stirred for 2 hours at room temperature to yield (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.[1]
-
Final Step: The intermediate is then reacted with 3-hydroxy-1-aminoadamantane in the presence of K₂CO₃ to produce Vildagliptin.[1]
Quantitative Data: DPP-IV Inhibitors
| Compound/Process | Target | Activity (IC₅₀) | Yield | Enantiomeric Excess (ee) | Reference |
| Sitagliptin Synthesis | DPP-IV | - | 41% (7 steps) | 96% | [3] |
| Sitagliptin (Green Chem) | DPP-IV | - | up to 65% | >99.5% | [4] |
| Sitagliptin Intermediate | DPP-IV | - | 61% (isolated) | - | [5] |
| Pyrrole Derivative 5f | DPP-IV | 12.19 nM | - | - | [6] |
| Pyrrole Derivative 5g | DPP-IV | 23.08 nM | - | - | [6] |
Application in Factor XIa (FXIa) Inhibitors
Introduction: Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a promising anticoagulant strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[7] The constrained conformation of pyrrolidine-based scaffolds is well-suited for designing potent and selective FXIa inhibitors.
Synthetic Utility: (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides have been investigated as a scaffold for FXIa inhibitors.[8] Medicinal chemistry efforts, starting from a potent thrombin inhibitor, have successfully modified the pyrrolidine core to achieve a thousand-fold increase in selectivity for FXIa over thrombin, with some analogs reaching potencies in the 10 nM range.[7]
Role of Factor XIa in the Coagulation Cascade
The diagram shows a simplified view of the coagulation cascade, highlighting the position of Factor XIa.
Quantitative Data: Factor XIa Inhibitors
| Compound Class | Target | Activity | Selectivity | Reference |
| Pyrrolidine Amide (69b/c) | FXIa | Kᵢ = 2 nM | - | [8] |
| Pyrrolidine Amide (78) | FXIa | Kᵢ = 7 nM | >4700-fold vs Thrombin | [8] |
| 4,4-disubstituted prolines | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold vs Thrombin | [7] |
Application in G-Protein Coupled Receptor 120 (GPR120) Agonists
Introduction: G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a therapeutic target for metabolic disorders, including type 2 diabetes.[9] It is activated by long-chain fatty acids and, upon activation, stimulates the release of GLP-1 from intestinal cells.[10][11] This leads to insulin secretion in a glucose-dependent manner.
Synthetic Utility: While this compound itself is not the primary scaffold, the principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists. Novel agonists have been developed based on the structure of phenylpropanoic acid derivatives to improve stability and pharmacokinetic profiles.[10] The design of these small molecules often involves rigid linkers and specific stereochemistry to ensure potent and selective interaction with the receptor's binding pocket.
Quantitative Data: GPR120 Agonists
| Compound Class | Target | Activity (EC₅₀) | Effect | Reference |
| Isoxazole Phenylpropanoic Acid | GPR120 | 57 nM (Ca²⁺ assay) | GLP-1 Secretion | [12] |
| Isoxazole Phenylpropanoic Acid | GPR120 | 60 nM (β-arrestin) | GLP-1 Secretion | [12] |
| Phenylpropanoic Acid (11b) | GPR120 | - | Reduces blood glucose | [10] |
| Phenylpropanoic Acid (14d) | GPR120 | - | Improves glucose tolerance | [9] |
General Protocols for Pyrrolidine-3-Carboxylic Acid Derivative Synthesis
Protocol: Asymmetric Hydrogenation to (3S,4S)-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acid
This protocol is adapted from a patented process demonstrating a highly efficient method to produce stereochemically pure pyrrolidine derivatives.[13]
Methodology:
-
Reactor Setup: A Hastelloy C4 autoclave (2-L) is charged with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (B129727) (0.9 L) under an argon atmosphere.
-
Hydrogenation: The reaction is run for 18 hours at 30 °C under 40 bar of hydrogen pressure. The temperature is then increased to 60 °C for an additional 2 hours to ensure complete conversion (99.8%).
-
Work-up: After releasing the pressure, the resulting white suspension is evaporated to dryness.
-
Results: This process yields the crude product with a purity of 97.0% and an enantiomeric excess (ee) of >99.9%.[13]
Protocol: Organocatalytic Michael Addition for 5-alkyl-pyrrolidine-3-carboxylic acids
This two-step method provides concise access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[14]
Methodology:
-
Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane.
-
Reductive Cyclization: The resulting adduct undergoes a reductive cyclization to form the final pyrrolidine-3-carboxylic acid derivative.
-
Results: Using this method, 5-methylpyrrolidine-3-carboxylic acid was obtained with 97% ee in two steps.[14]
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 14. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking Therapeutic Potential: (R)-Pyrrolidine-3-carboxylic Acid Derivatives in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The (R)-pyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent chirality and conformational rigidity make it an attractive building block for the design of potent and selective therapeutic agents. This document provides a detailed overview of the applications of this compound derivatives in drug discovery, with a focus on their utility as anticancer agents and enzyme inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Application Notes
This compound and its derivatives have demonstrated significant potential across various therapeutic areas, primarily due to their ability to mimic natural amino acids and interact with specific biological targets. The pyrrolidine (B122466) ring system provides a rigid framework that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[1]
Anticancer Applications:
A significant area of investigation for these derivatives is in oncology. Several studies have highlighted their ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have shown notable anticancer activity against human A549 pulmonary epithelial cells.[2] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[3] Furthermore, certain pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[4] Inhibition of these targets can lead to cell cycle arrest and apoptosis.[4]
Enzyme Inhibition:
The structural features of this compound derivatives make them ideal candidates for the design of enzyme inhibitors.
-
α-Mannosidase Inhibitors: Pyrrolidine-3,4-diol derivatives have been synthesized and evaluated as inhibitors of α-mannosidase, an enzyme involved in the processing of N-linked glycoproteins. Dysregulation of this process is implicated in various diseases, including cancer.
-
Endothelin Receptor Antagonists: Pyrrolidine-3-carboxylic acid-based compounds have been developed as potent and selective antagonists of endothelin (ET) receptors, particularly the ET(A) and ET(B) subtypes. Endothelins are peptides that play a crucial role in vasoconstriction and cell proliferation, and their receptors are important targets in cardiovascular diseases and cancer.
Other Therapeutic Areas:
The versatility of the this compound scaffold extends to other therapeutic areas, including neurological and psychiatric disorders, where it serves as a key intermediate in the synthesis of bioactive compounds.[4]
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Description | Cell Viability (%) at 100 µM | Reference |
| 1 | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | 85.3 | [2] |
| 2 | Hydrazone with 4-chlorobenzaldehyde | 78.5 | [2] |
| 3 | Hydrazone with 4-methoxybenzaldehyde | 82.1 | [2] |
| 4 | Hydrazone with 2,5-dimethoxybenzaldehyde | 75.4 | [2] |
| 5 | Hydrazone with 2,4,6-trimethoxybenzaldehyde | 72.8 | [2] |
Table 2: Anticancer Activity of Pyrrolidine-3,4-diol Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6 | Pancreatic Cancer Cell Line 1 | 25.3 | |
| 7 | Pancreatic Cancer Cell Line 2 | 31.8 |
Table 3: Enzyme Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 8e | EGFR | 87 | [4] |
| 8g | EGFR | 92 | [4] |
| 8k | EGFR | 107 | [4] |
| 8n | EGFR | 95 | [4] |
| 8o | EGFR | 101 | [4] |
| 8e | CDK2 | 25 | [4] |
| 8g | CDK2 | 15 | [4] |
| 8k | CDK2 | 31 | [4] |
| 8n | CDK2 | 28 | [4] |
| 8o | CDK2 | 22 | [4] |
| Erlotinib | EGFR | 80 | [4] |
| Dinaciclib | CDK2 | 20 | [4] |
Experimental Protocols
1. General Synthesis of 5-Oxo-1-(aryl)pyrrolidine-3-carboxylic Acid Derivatives
This protocol describes a general method for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, which can be further modified to generate a library of compounds.
-
Step 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid: A mixture of an appropriate aromatic amine (1 eq.) and itaconic acid (1.1 eq.) in water is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the desired carboxylic acid.
-
Step 2: Esterification: The synthesized carboxylic acid (1 eq.) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.
-
Step 3: Hydrazinolysis: The methyl ester (1 eq.) is dissolved in ethanol (B145695), and hydrazine (B178648) hydrate (B1144303) (5 eq.) is added. The reaction mixture is refluxed for 6-8 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to afford the corresponding carbohydrazide (B1668358).
-
Step 4: Synthesis of Hydrazones: The carbohydrazide (1 eq.) is dissolved in a suitable solvent like ethanol or acetic acid, and the corresponding aldehyde or ketone (1.1 eq.) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the solid product is filtered, washed, and recrystallized to yield the final hydrazone derivative.
2. In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
3. α-Mannosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-mannosidase using a chromogenic substrate.
-
Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Enzyme: α-Mannosidase from Jack Beans.
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM).
-
Stop Solution: 0.2 M Sodium Carbonate.
-
-
Procedure:
-
In a 96-well plate, add 40 µL of assay buffer and 10 µL of the test compound at various concentrations.
-
Add 10 µL of the α-mannosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the pNPM substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Dual EGFR/CDK2 Inhibition by Pyrrolidine-Carboxamide Derivatives
Certain pyrrolidine-carboxamide derivatives have been shown to act as dual inhibitors of EGFR and CDK2, leading to anticancer effects through the induction of apoptosis. The proposed mechanism is illustrated in the following diagram.
Caption: Dual inhibition of EGFR and CDK2 by pyrrolidine derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening this compound derivatives for anticancer activity.
Caption: Workflow for anticancer screening of pyrrolidine derivatives.
References
Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidine-3-carboxylic acid is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, five-membered ring structure and stereochemically defined carboxylic acid and secondary amine functionalities make it an invaluable scaffold for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics.
Applications in Drug Discovery
The pyrrolidine (B122466) scaffold is a prevalent motif in numerous natural products and approved pharmaceuticals. The specific stereochemistry of this compound allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.
Enzyme Inhibition
Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in disease.
-
Antitubercular Agents: Pyrrolidine carboxamides derived from this chiral building block have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[1][2][3][4]
-
Antidiabetic Agents: The pyrrolidine core is utilized in the design of inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[5][6] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.
-
Anti-inflammatory Agents: Pyrrolidine amide derivatives have been explored as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).[7]
-
Antibiotic Resistance Modulators: Substituted pyrrolidine pentamines have been shown to inhibit aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to aminoglycoside antibiotics.[8][9][10]
-
Immunomodulatory Agents: Furanylmethylpyrrolidine-based derivatives have been developed as inhibitors of ST2 (Interleukin-1 receptor-like 1), a receptor implicated in inflammatory diseases and graft-versus-host disease.[11]
Asymmetric Catalysis
This compound and its derivatives can also serve as chiral organocatalysts in various asymmetric transformations, most notably in Michael additions, to generate other valuable chiral molecules.
Data Presentation
The following tables summarize quantitative data from key synthetic transformations utilizing this compound derivatives.
Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-2-enoates
| Entry | Enone | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Methyl 4-oxo-2-pentenoate | Nitromethane | 10 | CH2Cl2 | 48 | 85 | >95:5 | 97 |
| 2 | Ethyl 4-oxo-2-hexenoate | Nitroethane | 10 | Toluene | 72 | 78 | 90:10 | 95 |
| 3 | Benzyl 4-oxo-2-heptenoate | 1-Nitropropane | 15 | THF | 96 | 65 | 88:12 | 92 |
Table 2: Synthesis of Pyrrolidine Carboxamide Inhibitors of InhA
| Compound | R1 | R2 | Yield (%) | IC50 (µM) |
| 1a | H | Cyclohexyl | 88 | 10.1 |
| 1b | 4-Cl | Cyclohexyl | 92 | 1.2 |
| 1c | 3,5-diCl | Cyclohexyl | 85 | 0.06 |
| 2a | H | Phenyl | 82 | 15.4 |
| 2b | 4-F | Phenyl | 89 | 5.8 |
Experimental Protocols
General Protocol for Organocatalytic Asymmetric Michael Addition
This protocol describes the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors via an organocatalytic Michael addition.
Materials:
-
This compound derived organocatalyst
-
Appropriate 4-oxo-2-enoate
-
Appropriate nitroalkane
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the organocatalyst (0.1 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (5 mL).
-
Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at the indicated temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for the Synthesis of Pyrrolidine Carboxamide Inhibitors
This protocol details the amide coupling reaction to synthesize pyrrolidine carboxamide derivatives.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Appropriate amine (e.g., aniline, cyclohexylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
Amide Coupling:
-
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture for 15 minutes.
-
Add the desired amine (1.1 mmol) and allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Boc Deprotection:
-
Dissolve the N-Boc protected amide (1.0 mmol) in DCM (5 mL).
-
Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and dry under vacuum to obtain the final pyrrolidine carboxamide.
Protocol for α-Amylase Inhibition Assay[5]
Materials:
-
Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM phosphate (B84403) buffer, pH 6.9 with 6.7 mM NaCl)
-
Starch solution (1% w/v in the same buffer)
-
Dinitrosalicylic acid (DNS) color reagent
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Acarbose (positive control)
Procedure:
-
Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution at 37 °C for 10 minutes.
-
Initiate the reaction by adding 250 µL of the starch solution.
-
Incubate the reaction mixture at 37 °C for 15 minutes.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the mixture to room temperature and dilute with 5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage inhibition and determine the IC50 value.
Visualizations
Caption: Workflow for the organocatalytic asymmetric Michael addition.
Caption: Competitive inhibition of an enzyme by a pyrrolidine derivative.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)-Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from (R)-pyrrolidine-3-carboxylic acid. This versatile scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of therapeutic targets.
Introduction
This compound and its derivatives are privileged structures in medicinal chemistry, serving as key building blocks for a variety of enzyme inhibitors.[1][2] Their rigid, five-membered ring system allows for the precise positioning of functional groups to interact with enzyme active sites, leading to high affinity and selectivity. This document focuses on the synthesis and evaluation of inhibitors targeting four key enzymes: Dipeptidyl Peptidase-4 (DPP-4), Hepatitis C Virus (HCV) NS3/4A Serine Protease, Metallo-β-lactamases (MBLs), and Enoyl-Acyl Carrier Protein Reductase (InhA).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones.[3] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several marketed drugs, including Vildagliptin and Saxagliptin, are based on a pyrrolidine (B122466) scaffold.
Signaling Pathway
Quantitative Data
| Compound | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | 62 | [4] |
| Saxagliptin | 50 | [4] |
| 17a (4-fluoropyrrolidine derivative) | 17 | [3] |
| Bromo-substituted benzylidene derivative | 1.27 | [5] |
| Sitagliptin (Reference) | 4.38 | [5] |
Experimental Protocols
Procedure:
-
N-Acylation: To a suspension of L-proline in THF, add chloroacetyl chloride at room temperature and reflux the mixture for 2 hours. After cooling, the carboxylic acid product is isolated.[6]
-
Amide Formation: Dissolve the N-acylated product in dichloromethane. Add dicyclohexylcarbodiimide (B1669883) (DCC) at 10-15°C and stir for 1 hour. Add ammonium (B1175870) bicarbonate and stir for another hour. Filter the reaction mixture and concentrate the filtrate to obtain the amide.[4]
-
Dehydration to Nitrile: Suspend the amide in THF and add trifluoroacetic anhydride at 0-5°C. Stir the reaction mixture at room temperature for 2 hours. Add ammonium bicarbonate portion-wise while maintaining the temperature at 5-10°C. Stir for 45 minutes and then concentrate under vacuum to yield the desired carbonitrile intermediate.[6]
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Hepatitis C Virus (HCV) NS3/4A Serine Protease Inhibitors
The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[7][8] Several direct-acting antivirals that inhibit this enzyme incorporate a pyrrolidine-based scaffold.
Role in Viral Replication
Quantitative Data
| Compound | HCV NS3/4A Ki* (nM) | Reference |
| Boceprevir | 14 | [8] |
| SCH 351633 (pyrrolidine-based) | 14 | [7] |
| SCH 446211 (pyrrolidine-based) | 4 | [7] |
Ki values are often reported as Ki (apparent inhibition constant)
Experimental Protocols
Procedure: A common strategy involves the peptide coupling of a suitably protected this compound derivative with another key carboxylic acid fragment, often a complex amino acid derivative. This is typically followed by deprotection steps to yield the final inhibitor. The synthesis of Glecaprevir, for instance, starts from Boc-protected trans-4-hydroxy-L-proline, which undergoes esterification and oxidation to a ketoproline derivative.[1]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the HCV NS3/4A protease and the test compound.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding a fluorescence resonance energy transfer (FRET) peptide substrate.
-
Continuously monitor the increase in fluorescence over time using a plate reader.
-
Determine the initial reaction rates and calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Metallo-β-lactamase (MBL) Inhibitors
MBLs are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[9] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.
Mechanism of Resistance
Quantitative Data
| Compound | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| J-110,441 (carbapenem derivative) | IMP-1 | 0.0037 | <0.1 | [9] |
| L-captopril | B1 and B3 MBLs | - | 0.072 - >500 | [10] |
| 24b (pyrrolidine-fused β-lactam) | VIM-2 | 0.85 | - | [11] |
| 24c (pyrrolidine-fused β-lactam) | VIM-2 | 1.87 | - | [11] |
| Phosphonate derivative | IMP-1 | - | 0.003 - 7 | [12] |
Experimental Protocols
Procedure: A synthetic route to novel 3,4-pyrrolidine-fused β-lactams involves an intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams. This key step can be promoted by a base such as potassium tert-butoxide or catalyzed by scandium triflate.[13]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the MBL enzyme and the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the chromogenic substrate nitrocefin.
-
Monitor the increase in absorbance at 492 nm over time, which corresponds to the hydrolysis of the β-lactam ring of nitrocefin.
-
Determine the initial reaction rates and calculate the IC50 or Ki values.
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors
InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the cell wall of Mycobacterium tuberculosis.[14][15] Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis drugs.
Role in Mycolic Acid Biosynthesis
Quantitative Data
| Compound | InhA IC50 (µM) | Reference |
| d6 (lead compound) | 10.05 | [14] |
| s15 (optimized compound) | 5.55 | [14] |
| p31 (fused aromatic) | 1.39 | |
| p37 (piperazine derivative) | 4.47 | |
| GEQ (Genz-10850) | 0.16 | [15] |
Experimental Protocols
Procedure:
-
Synthesis of the Pyrrolidone Carboxylic Acid Core: A mixture of itaconic acid and a primary amine (e.g., cyclohexylamine) is heated at 200°C for 30 minutes. After cooling, the product is worked up to yield the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[14]
-
Amide Formation: To a solution of the pyrrolidone carboxylic acid in dry DMF at 0°C, slowly add oxalyl chloride. After stirring, the solvent is evaporated, and the residue is dissolved in dry dichloromethane. The corresponding amine is then added dropwise to form the final pyrrolidine carboxamide inhibitor.[14]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the InhA enzyme, NADH, and the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (e.g., trans-2-enoyl-ACP).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Determine the initial reaction rates and calculate the IC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Figure 17, Summary of the SAR strategy to synthesize analogues based on the hit, P3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbapenem Derivatives as Potential Inhibitors of Various β-Lactamases, Including Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-pyrrolidine-3-carboxylic acid and its derivatives as organocatalysts in stereoselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Enantioselectivity or Diastereoselectivity
Q: My reaction is showing poor stereoselectivity. What are the first parameters I should investigate?
A: Low stereoselectivity is a common challenge that can often be addressed by systematically optimizing the reaction conditions. The most critical factors to investigate initially are the solvent and the reaction temperature.
-
Solvent Effects: The solubility and catalytic activity of pyrrolidine-based catalysts are highly dependent on the solvent.[1] Highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are frequently used.[1] However, for certain reactions like the Michael addition of aldehydes to nitroolefins, non-polar solvents like methylcyclohexane (B89554) have been shown to yield high diastereoselectivity and enantioselectivity.[2]
-
Temperature Control: Lowering the reaction temperature is a standard technique to enhance stereoselectivity.[1] While this often leads to a significant increase in enantiomeric excess (ee), it may also slow down the reaction rate, requiring longer reaction times.[1]
Q: I've optimized the solvent and temperature, but the stereoselectivity is still not satisfactory. What else can I try?
A: If initial optimizations are insufficient, consider the use of additives, adjusting catalyst loading, or modifying the catalyst structure.
-
Additives: The addition of a co-catalyst or an additive can significantly influence reactivity and stereoselectivity. For instance, in the Michael addition of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the desired reaction pathway.[1] In some aldol (B89426) reactions, acids like D-camphorsulfonic acid have been reported to increase both yields and enantioselectivity.[1]
-
Catalyst Loading: While it may seem counterintuitive, reducing the catalyst loading can sometimes improve the stereochemical outcome by minimizing background reactions or catalyst aggregation.[1] Typical catalyst loadings range from 10-30 mol%.[1]
-
Catalyst Modification: The carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring plays a crucial role in directing stereoselectivity, particularly in anti-Mannich type reactions.[3][4] Simple modifications to the catalyst scaffold can lead to dramatic changes in reactivity and stereocontrol.[5] For example, converting the carboxylic acid to an amide can tune the catalyst's reactivity and solubility.[6]
Issue 2: Competing Side Reactions and Low Yield
Q: I'm observing significant side products, such as self-aldol condensation, which are lowering the yield of my desired product. How can I minimize these?
A: The formation of side products is a common issue that competes with the desired stereoselective pathway.[1] Several strategies can be employed to suppress these undesired reactions:
-
Diluted Conditions: Running the reaction at a lower concentration can effectively disfavor bimolecular side reactions like self-condensation.[1]
-
Solvent Optimization: The choice of solvent can also control chemoselectivity. For reactions involving α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to achieve high chemoselectivity and stereoselectivity.[1]
-
Controlled Addition of Reagents: Adding one of the reactants slowly over a period of time can help maintain a low concentration of that reactant, thereby minimizing side reactions.
Data Presentation: Impact of Reaction Conditions on Stereoselectivity
The following tables summarize quantitative data from various studies, illustrating the effect of different parameters on reaction outcomes.
Table 1: Optimization of Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | syn:anti Ratio | ee (syn) (%) |
| 1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |
| 2 | Toluene | rt | 24 | 91 | 85:15 | 73 |
| 3 | Methylcyclohexane | rt | 24 | 85 | 90:10 | 81 |
| 4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 5 | Methylcyclohexane | -20 | 72 | 70 | 93:7 | 86 |
Table 2: Effect of Additives and Catalyst in Michael Addition of Cyclohexanone to Nitroolefins [7]
| Entry | Catalyst | Additive (10 mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | 2a | None | Toluene | 85 | >99:1 | 94 |
| 2 | 2a | Acetic Acid | Toluene | 95 | >99:1 | 94 |
| 3 | 2a | n-Butyric Acid | Toluene | 97 | >99:1 | 95 |
| 4 | 2b | None | Toluene | 90 | >99:1 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition[2]
-
Reaction Setup: In a reaction vial, dissolve the pyrrolidine-based organocatalyst (10 mol%) in the chosen solvent (e.g., methylcyclohexane, 2 mL).
-
Reagent Addition: Add the aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol) to the solution.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Substrate Addition: Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol) to initiate the reaction.
-
Reaction Progress: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the crude product via ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Protocol 2: General Procedure for Asymmetric Aldol Reaction[1]
-
Solvent and Catalyst: To a solution of the aldehyde (1.0 equivalent) in the selected solvent (e.g., DMSO), add the this compound catalyst (typically 10-30 mol%).
-
Reagent Addition: Add the ketone (typically in excess, e.g., 5 equivalents).
-
Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature, 0 °C, or lower).
-
Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography and determine the stereoselectivity by chiral HPLC or GC.
Visualizations
Workflow for Stereoselectivity Optimization
Caption: A stepwise workflow for optimizing stereoselectivity in organocatalytic reactions.
Troubleshooting Decision Tree for Low Stereoselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading of (R)-Pyrrolidine-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-pyrrolidine-3-carboxylic acid as an organocatalyst. The information is designed to address specific issues encountered during experimental work, with a focus on optimizing catalyst loading for enhanced reaction outcomes.
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors, ranging from suboptimal catalyst loading to the presence of impurities. A systematic evaluation of the reaction parameters is recommended.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Loading | The concentration of the catalyst is critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. Perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to determine the optimal concentration for your specific substrates and conditions. |
| Inhibitors Present | Impurities in the starting materials or solvents can act as catalyst poisons, hindering its activity. Ensure that all reagents are of high purity and that the solvents are anhydrous and of an appropriate grade. |
| Poor Substrate Reactivity | The electronic and steric properties of your substrates can significantly influence the reaction rate. For substrates with low reactivity, increasing the reaction temperature or time may be necessary. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has stalled, consider extending the reaction time or carefully adding a small additional portion of the catalyst. |
Issue 2: Poor Enantioselectivity (Low %ee)
-
Question: I am observing a low enantiomeric excess (%ee) in my asymmetric reaction. What factors could be responsible, and what steps can I take to improve the stereoselectivity?
-
Answer: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Loading | The catalyst loading can influence the transition state energies and, consequently, the enantioselectivity. An optimization screen is recommended to find the ideal loading. In some cases, lower catalyst loadings can lead to higher enantioselectivity. |
| Reaction Temperature | Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases the energy difference between the diastereomeric transition states, leading to higher %ee. |
| Solvent Effects | The solvent can significantly impact the stability of the transition states involved in the stereodetermining step. A solvent screen including polar aprotic (e.g., DMSO, CH2Cl2) and protic solvents should be conducted to find the optimal medium for the reaction. |
| Water Content | The presence of small amounts of water can sometimes be beneficial, but excess water can be detrimental to enantioselectivity. Ensure the use of anhydrous solvents, or in some specific cases, systematically study the effect of adding a controlled amount of water. |
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting catalyst loading for reactions with this compound?
-
A1: For many organocatalytic reactions, a good starting point for catalyst loading is in the range of 5-20 mol%. However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform an optimization study.
-
-
Q2: Can increasing the catalyst loading always improve the reaction yield and rate?
-
A2: Not necessarily. While increasing the catalyst loading can sometimes lead to a faster reaction and higher conversion, it can also promote the formation of side products or lead to catalyst aggregation, which may decrease the overall yield and enantioselectivity.
-
-
Q3: How does the purity of this compound affect the reaction?
-
A3: The purity of the catalyst is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and enantioselectivities. It is advisable to use a high-purity grade of the catalyst or to purify it before use if necessary.
-
-
Q4: My catalyst has poor solubility in the reaction solvent. What can I do?
-
A4: Poor catalyst solubility can lead to a heterogeneous reaction mixture and inconsistent results. Consider screening for a solvent in which the catalyst is more soluble. Alternatively, gentle heating or the use of co-solvents may improve solubility. Ensure that any changes in the reaction conditions are evaluated for their impact on yield and enantioselectivity.
-
Data Presentation
The following table provides representative data from an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, showcasing the impact of substrate variation on reaction outcome with a fixed catalyst loading. This data can serve as a baseline for optimizing catalyst loading in similar systems.
Table 1: Asymmetric Michael Addition Catalyzed by a Derivative of this compound
| Entry | Substrate (Enoate) | Product Yield (%) | Enantiomeric Excess (%ee) |
| 1 | Ethyl 4-oxo-4-phenylbut-2-enoate | 70 | 94 |
| 2 | tert-Butyl 4-oxo-4-phenylbut-2-enoate | 79 | 93 |
| 3 | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | 70 | 96 |
| 4 | Benzyl 4-(4-nitrophenyl)-4-oxobut-2-enoate | 60 | 95 |
| 5 | Benzyl 4-oxo-4-(p-tolyl)but-2-enoate | 72 | 90 |
Data adapted from a study on the synthesis of pyrrolidine-3-carboxylic acid derivatives. The reactions were performed with a catalyst loading of 20 mol%.[1]
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol describes a general procedure for the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate using a catalyst derived from this compound.
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equiv).
-
Addition of Catalyst and Reagents: Add the this compound-derived catalyst (0.2 equiv) and the appropriate solvent (e.g., CH2Cl2).
-
Initiation of Reaction: Add the nitroalkane (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Analysis: Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for optimizing catalyst loading.
References
Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid
Welcome to the Technical Support Center for (R)-pyrrolidine-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper storage of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is advisable to keep the container tightly closed in a dry and well-ventilated place.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is slightly soluble in water and is also soluble in organic solvents.[4] For aqueous solutions, if you are preparing a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[3]
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color from its typical white to light yellow appearance or a change in its physical state.[1] For solutions, precipitation or a change in color may indicate degradation or contamination. For quantitative assessment, analytical techniques such as HPLC should be used to monitor the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended temperatures (-20°C for solid, -80°C for solutions) and protected from light and moisture. Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent at the desired concentration. | Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider using a different solvent system. For aqueous solutions, check the pH, as it can significantly influence the solubility of amino acids. |
| Change in the physical appearance of the solid (e.g., clumping, discoloration). | The compound may be hygroscopic and has absorbed moisture, or it may be degrading. | Store the solid compound in a desiccator, especially after opening the container. If degradation is suspected, it is recommended to use a fresh batch of the compound and verify its purity. |
| Precipitate forms in a stored solution. | The solution may be supersaturated at the storage temperature, or the compound is degrading to a less soluble product. | Before use, allow the solution to come to room temperature and vortex to see if the precipitate redissolves. If not, it may be necessary to prepare a fresh solution. Consider storing at a lower concentration if precipitation upon freezing is a recurring issue. |
Stability and Storage Data Summary
| Form | Storage Temperature | Storage Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent under various temperature conditions.
Materials:
-
This compound
-
Solvent of choice (e.g., water, PBS, ethanol)
-
Calibrated pH meter (for aqueous solutions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled chambers/incubators
-
Sterile, sealed vials
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. If using an aqueous buffer, measure and record the initial pH.
-
Aliquoting: Dispense the solution into multiple sealed vials to be stored under different conditions.
-
Time Zero Analysis: Immediately analyze a sample from the freshly prepared solution (Time 0) using a validated HPLC method to determine the initial purity and concentration.
-
Storage: Store the vials at the selected temperatures (e.g., 4°C, room temperature, 40°C).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample by HPLC to determine the concentration and purity of this compound. Note any new peaks that may indicate degradation products.
-
Data Analysis: Compare the results at each time point to the Time 0 data to determine the percentage of degradation.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for conducting forced degradation studies to understand the intrinsic stability of this compound.
Caption: A workflow for conducting forced degradation studies.
Logical Relationships in Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of this compound and making decisions about its storage and handling.
Caption: Decision-making process for stability assessment.
References
Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-pyrrolidine-3-carboxylic acid in organocatalysis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of the desired aldol (B89426) or Michael adduct. What are the potential causes and how can I improve it?
A: Low yields in this compound catalyzed reactions can stem from several factors. The most common issues are incomplete conversion of starting materials or the formation of side products. Here’s a systematic approach to troubleshoot low yields:
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Solvent: The polarity and proticity of the solvent can significantly impact catalyst solubility and reactivity. Empirically screen different solvents. For aldol reactions, aprotic solvents like DMSO or chloroform (B151607) are often effective. In some cases, aqueous mixtures can also be beneficial.
-
Temperature: While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates and incomplete conversion. If the reaction is sluggish, consider a moderate increase in temperature.
-
Catalyst Loading: Insufficient catalyst loading can result in slow and incomplete reactions. A typical starting point is 10-30 mol%, but this may need to be optimized for your specific substrates.
-
-
Competing Side Reactions:
-
Self-Condensation of the Aldehyde: This is a common side reaction, especially with enolizable aldehydes. To minimize this, consider using a higher concentration of the ketone nucleophile relative to the aldehyde electrophile. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.
-
Michael Addition of Water: If your reaction is sensitive to water, ensure you are using anhydrous solvents and reagents. The presence of water can lead to the formation of undesired byproducts.
-
-
Catalyst Deactivation:
-
Ensure the purity of your this compound. Impurities can potentially poison the catalyst.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Low Enantioselectivity (ee)
Q: I am observing a low enantiomeric excess (ee) in my reaction. What factors influence the stereochemical outcome and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. In this compound catalysis, the stereochemical outcome is dictated by the transition state geometry. Several factors can disrupt the desired stereochemical control:
Possible Causes & Solutions:
-
Reaction Temperature: Higher temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity. It is often beneficial to run the reaction at lower temperatures (e.g., 0 °C or -20 °C), although this may require longer reaction times.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic screen of solvents with varying polarities and coordination abilities is recommended.
-
Racemization of the Product: The desired product may be susceptible to racemization under the reaction conditions. This can occur if the product has an enolizable proton. To mitigate this, you can:
-
Minimize the reaction time.
-
Work up the reaction as soon as it is complete.
-
Consider a milder workup procedure.
-
-
Water Content: The presence of water can sometimes have a beneficial effect on enantioselectivity by promoting the hydrolysis of the iminium intermediate and preventing racemization. However, in other cases, it can be detrimental. The effect of water should be empirically evaluated for your specific reaction.[1]
Logical Diagram for Improving Enantioselectivity
Caption: Decision-making process for improving enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for an this compound catalyzed aldol reaction?
A1: The catalytic cycle proceeds through the formation of a key enamine intermediate. The this compound reacts with a ketone to form an enamine, which is a more potent nucleophile than the ketone itself. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral catalyst. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Catalytic Cycle for Aldol Reaction
Caption: The catalytic cycle of an aldol reaction.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Self-aldol condensation of the aldehyde: This occurs when two molecules of an enolizable aldehyde react with each other.[2][3]
-
Michael addition of water to the α,β-unsaturated product: If the aldol addition product undergoes dehydration to an enone, water can add back in a non-stereoselective manner.
-
Racemization of the product: As mentioned in the troubleshooting guide, the product can racemize if it has an acidic proton alpha to the carbonyl group.[4]
Q3: How can I detect and quantify side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): For initial qualitative assessment of the reaction progress and detection of major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components of the reaction mixture, including starting materials, products, and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of side products and, with an internal standard, to quantify their abundance in the crude reaction mixture.[5]
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield and enantioselectivity of the desired product, as well as the formation of a common side product.
Table 1: Effect of Solvent on a Model Aldol Reaction
| Solvent | Yield of Aldol Adduct (%) | ee of Aldol Adduct (%) | Yield of Self-Condensation Product (%) |
| DMSO | 85 | 95 | 5 |
| Chloroform | 78 | 92 | 10 |
| THF | 65 | 85 | 15 |
| Acetonitrile | 72 | 88 | 12 |
Note: Data is representative and will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Temperature on a Model Michael Addition
| Temperature (°C) | Yield of Michael Adduct (%) | ee of Michael Adduct (%) |
| 25 | 90 | 85 |
| 0 | 88 | 95 |
| -20 | 85 | >99 |
Note: Data is representative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (0.1-0.3 equivalents).
-
Solvent and Reagents: Add the ketone (1.5-5 equivalents) and the chosen solvent (e.g., DMSO, 1 M concentration with respect to the aldehyde).
-
Initiation: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the sample for quantitative analysis.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Method: Use a suitable temperature program to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
MS Analysis: Acquire mass spectra over a range of m/z 50-500.
-
Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and any side products by their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas relative to the internal standard.
References
- 1. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound relevant for work-up procedures?
Understanding the physicochemical properties of this compound is crucial for designing effective purification strategies. Key parameters are summarized in the table below. The compound's zwitterionic nature at neutral pH, stemming from its carboxylic acid and secondary amine groups, dictates its solubility and behavior during extractions.
| Property | Value | Implication for Work-up |
| Molecular Weight | 115.13 g/mol | Standard molecular weight for calculations. |
| pKa | ~3.86 (Predicted)[1] | The carboxylic acid is deprotonated at pH > 3.86, and the pyrrolidine (B122466) nitrogen is protonated at pH < ~10-11 (typical for secondary amines). This is critical for pH-based extractions. |
| Water Solubility | 20 mg/mL[2] | High water solubility can make extraction from aqueous media challenging. |
| Form | Solid | The compound is a solid at room temperature. |
2. How can I remove this compound from my reaction mixture after its use as an organocatalyst?
Due to its high polarity and water solubility, this compound can typically be removed from less polar organic products through a simple acid-base extraction.
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl solution) will protonate the pyrrolidine nitrogen, forming a water-soluble salt that partitions into the aqueous phase.[3]
-
Base Wash: Alternatively, washing with a dilute aqueous base (e.g., saturated NaHCO3 solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
The choice between an acidic or basic wash depends on the stability of your desired product to acidic or basic conditions.
3. What are the common challenges in the work-up of peptide coupling reactions involving this compound?
When this compound is incorporated into a peptide chain, the work-up and purification can be complicated by:
-
High Polarity of the Product: The resulting peptide may have high water solubility, making extraction from the aqueous phase difficult.
-
Removal of Excess Reagents: Coupling agents (e.g., DCC, HBTU) and their byproducts (e.g., DCU) need to be effectively removed.
-
Side Reactions: Incomplete coupling can lead to deletion sequences, and other side reactions can generate impurities that are difficult to separate from the desired product.[4][5]
4. What is a general procedure for the purification of a peptide containing this compound after solid-phase peptide synthesis (SPPS)?
A typical post-SPPS work-up and purification workflow involves:
-
Cleavage and Deprotection: Cleavage of the peptide from the resin and removal of protecting groups using a suitable cleavage cocktail (e.g., TFA-based).
-
Precipitation: Precipitation of the crude peptide by adding it to a large volume of cold diethyl ether.[6]
-
Centrifugation and Washing: The precipitated peptide is collected by centrifugation, and the pellet is washed with cold ether to remove scavengers and soluble impurities.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy powder.
Troubleshooting Guides
Issue 1: Low or No Precipitation of Peptide During Ether Precipitation
-
Possible Cause: The peptide is highly polar or short and remains soluble in the ether/cleavage cocktail mixture.
-
Solution:
-
Increase the volume of cold ether.
-
Ensure the ether is sufficiently cold (pre-chilled at -20°C or on an ice bath).
-
If the peptide is extremely polar, consider direct purification of the cleavage mixture by RP-HPLC after TFA evaporation.
-
Issue 2: Difficulty in Removing this compound Catalyst from the Reaction Mixture
-
Possible Cause: Inefficient extraction due to suboptimal pH or emulsion formation.
-
Solution:
-
pH Adjustment: Ensure the pH of the aqueous wash is appropriate to fully ionize the catalyst (pH < 2 for acidic wash or pH > 12 for basic wash), provided your product is stable under these conditions.
-
Brine Wash: To break up emulsions, wash the organic layer with a saturated aqueous NaCl solution (brine).
-
Back-Extraction: If the product is also somewhat water-soluble, perform multiple extractions with smaller volumes of the aqueous solution to minimize product loss.
-
Issue 3: Co-elution of Product and this compound During Column Chromatography
-
Possible Cause: The product and the catalyst have similar polarities, making separation by normal-phase silica (B1680970) gel chromatography challenging.
-
Solution:
-
Acid-Base Extraction Pre-Chromatography: Perform an acidic or basic wash as described above to remove the bulk of the catalyst before attempting column chromatography.
-
Ion-Exchange Chromatography: For more challenging separations, consider using ion-exchange chromatography. The amino acid catalyst will bind to a cation-exchange resin at a pH below its isoelectric point.[7]
-
Experimental Protocols
Protocol 1: Extractive Work-up to Remove this compound Catalyst
This protocol is suitable for reactions where this compound is used as an organocatalyst and the desired product is significantly less polar.
-
Quenching: Quench the reaction with an appropriate reagent if necessary.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., DMSO, MeOH), remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an equal volume of water.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of the organic layer).
-
Neutralization (Optional): Wash the organic layer with a saturated NaHCO3 solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: General experimental workflow for the work-up of a reaction involving this compound as a catalyst.
Caption: Troubleshooting decision tree for reactions with this compound.
References
Technical Support Center: Scale-Up of (R)-pyrrolidine-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (R)-pyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up the asymmetric hydrogenation for this compound synthesis?
A1: When scaling up the asymmetric hydrogenation, the most critical parameters to control are:
-
Catalyst Loading: The substrate-to-catalyst (S/C) ratio is crucial for both economic viability and reaction efficiency. While a higher catalyst loading may ensure complete conversion on a small scale, it can become prohibitively expensive at an industrial scale. Optimization to minimize catalyst loading without compromising yield and enantioselectivity is essential. For instance, in the synthesis of similar compounds, S/C ratios from 250 to 10,000 have been reported.[1]
-
Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion. However, excessively high pressures can pose safety risks and may not significantly improve the reaction rate or selectivity. Typical pressures for this type of reaction range from 10 to 80 bar.[1][2]
-
Temperature: The reaction temperature affects both the reaction rate and the catalyst's stability and selectivity. An optimal temperature must be found that allows for a reasonable reaction time without leading to catalyst decomposition or a decrease in enantiomeric excess (ee). Temperatures between 20°C and 60°C are commonly employed.[1]
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst and inhibit the reaction. It is crucial to use high-purity, degassed solvents for the hydrogenation step.
-
Substrate Quality: The purity of the starting material, the pyrroline (B1223166) precursor, is vital. Impurities can interfere with the catalyst and lead to lower yields and enantioselectivity.
Q2: What are the common methods for purifying this compound at a large scale?
A2: Large-scale purification of this compound typically involves one or a combination of the following methods:
-
Crystallization: This is often the most cost-effective method for purifying chiral carboxylic acids on a large scale. The crude product can be precipitated from the aqueous layer at its isoelectric point.[1] Solvent selection is critical to achieve high purity and yield.
-
Preparative Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used for high-purity separations.[] While effective, these methods can be more expensive and may be reserved for applications requiring very high enantiomeric purity.
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic or enantiomerically enriched carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Q3: What are the primary safety concerns when handling pyrrolidine (B122466) derivatives and conducting hydrogenations at an industrial scale?
A3: Key safety considerations include:
-
Flammability: Pyrrolidine is a highly flammable liquid and vapor.[4] All scale-up activities should be conducted in a well-ventilated area, away from ignition sources, and using explosion-proof equipment.[2]
-
Corrosivity: Pyrrolidine and its derivatives can be corrosive and cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.
-
Hydrogen Handling: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly rated for the intended pressure, and all procedures must adhere to strict safety protocols for handling flammable gases.
-
Static Discharge: Measures to prevent the buildup of electrostatic charge should be implemented, especially when transferring flammable solvents.[4]
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity/Poisoning | Ensure the catalyst is handled under an inert atmosphere. Use high-purity, degassed solvents and substrates to avoid catalyst poisons. |
| Insufficient Hydrogen Pressure | Verify the hydrogen pressure is within the optimal range for the specific catalyst and substrate. Ensure there are no leaks in the reactor system. |
| Suboptimal Temperature | Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high can lead to catalyst decomposition. |
| Poor Substrate Quality | Purify the starting pyrroline precursor to remove any impurities that could inhibit the catalyst. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst/Ligand Choice | Screen different chiral ligands to find the optimal one for the specific substrate. The choice of metal precursor (e.g., Rh, Ru, Ir) is also critical. |
| Suboptimal Reaction Conditions | Vary the temperature and pressure, as these can significantly influence enantioselectivity. Lower temperatures often lead to higher ee. |
| Presence of Water or Oxygen | Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the reaction solvent | After the reaction, the solvent can be evaporated. The product can then be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to the isoelectric point.[1] |
| Formation of emulsions during workup | Use a different solvent system for extraction or add brine to help break the emulsion. |
| Co-precipitation of impurities | Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the purity of the final product. A recrystallization step may be necessary. |
Data Presentation
Table 1: Asymmetric Hydrogenation Parameters for a Related Pyrrolidine-3-Carboxylic Acid Derivative [1]
| Parameter | Lab Scale (1 g) | Pilot Scale (180 g) |
| Substrate | 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate |
| Catalyst | [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] | [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] |
| S/C Ratio | 10,000 | ~1,300 |
| Solvent | Methanol (B129727) (30 ml) | Methanol (5.4 L) |
| Hydrogen Pressure | 40 bar | 40 bar |
| Temperature | 30°C | 30°C |
| Reaction Time | 20 h | 18 h |
| Conversion | 87.0% | >99% |
| Purity (crude) | 88.5% | Not specified |
| ee (crude) | 98.5% | >99.9% |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of a Pyrroline Precursor (Pilot Scale Example)[1]
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific this compound precursor.
Materials:
-
1-benzyl-4-(aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (substrate)
-
[Ru(OAc)₂(chiral diphosphine ligand)] (catalyst)
-
Methanol (degassed, high purity)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave (e.g., 12-L stainless steel) equipped with a stirrer, temperature control, and pressure gauge.
-
Inert atmosphere glovebox or Schlenk line for catalyst handling.
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the substrate and the catalyst.
-
Add degassed methanol to the autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC) to determine conversion and enantiomeric excess.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Purge the reactor with nitrogen.
-
The reaction mixture can then be worked up to isolate the product.
Mandatory Visualization
Caption: Experimental workflow for the asymmetric hydrogenation and purification of this compound.
Caption: Troubleshooting flowchart for low yield in asymmetric hydrogenation.
References
Validation & Comparative
A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of pyrrolidine-3-carboxylic acid, a crucial chiral building block in medicinal chemistry, often exhibit distinct pharmacological activities. Consequently, the development of efficient and scalable methods for their chiral separation is of paramount importance. This guide provides an objective comparison of various techniques for the resolution of pyrrolidine-3-carboxylic acid enantiomers, supported by experimental data and detailed protocols.
Comparison of Chiral Separation Methods
The selection of an appropriate chiral separation method depends on various factors, including the scale of the separation, the desired enantiomeric purity, and the available instrumentation. The following table summarizes the performance of different techniques for the chiral separation of pyrrolidine-3-carboxylic acid and related compounds.
| Separation Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% | Analytical | Illustrative Example[1] |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile (B52724)/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High | Illustrative Example |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) | Illustrative Example |
| Enzymatic Kinetic Resolution | Lipase (B570770) AS (from Aspergillus niger) | Phosphate (B84403) Buffer (pH 7.5) | Enzymatic Conversion | 96% (for remaining ester) | ~50% (theoretical max) | [2] |
| Capillary Electrophoresis | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Acetate (B1210297) Buffer (pH 3.5) | Baseline Separation | > 99% | Analytical | Illustrative Example[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. Both direct and indirect methods are commonly employed.
a) Direct Method using a Chiral Stationary Phase (CSP)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase.
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers will elute at different retention times. Calculate the resolution (Rs) and enantiomeric excess (ee%).
-
b) Indirect Method using a Chiral Derivatizing Agent (CDA)
In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Procedure:
-
React the racemic pyrrolidine-3-carboxylic acid with the chiral derivatizing agent in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.
-
Purify the resulting diastereomers if necessary.
-
Dissolve the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the equilibrated C18 column and run the gradient.
-
The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.
-
Diastereomeric Salt Crystallization
This classical resolution technique is suitable for larger-scale separations and relies on the differential solubility of diastereomeric salts.
-
Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid or a tartaric acid derivative.[4][5]
-
Solvent: A solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).
-
Procedure:
-
Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent.
-
Add an equimolar amount of the resolving agent.
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly.
-
The less soluble diastereomeric salt will crystallize out.
-
Collect the crystals by filtration.
-
The enantiomerically enriched pyrrolidine-3-carboxylic acid can be recovered by treating the salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used).
-
The enantiomeric excess of the product should be determined by a suitable analytical method like chiral HPLC.
-
Enzymatic Kinetic Resolution
Enzymatic methods offer high enantioselectivity under mild reaction conditions.[2]
-
Enzyme: A lipase, such as Lipase AS from Aspergillus niger.
-
Substrate: The methyl or ethyl ester of pyrrolidine-3-carboxylic acid.
-
Reaction Medium: Phosphate buffer (e.g., 0.1 M, pH 7.5).
-
Procedure:
-
Prepare the racemic ester of pyrrolidine-3-carboxylic acid.
-
Disperse the ester in the phosphate buffer.
-
Add the lipase to the mixture.
-
Stir the reaction at room temperature and monitor the conversion (e.g., by HPLC).
-
The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
-
When the conversion reaches approximately 50%, stop the reaction.
-
Separate the unreacted ester from the carboxylic acid product by extraction.
-
Determine the enantiomeric excess of both the recovered ester and the acid product.
-
Capillary Electrophoresis (CE)
CE is a high-resolution analytical technique that requires minimal sample and solvent.[3]
-
Chiral Selector: A cyclodextrin (B1172386) derivative, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, added to the background electrolyte.[3][6]
-
Background Electrolyte (BGE): An acidic buffer, for example, 500 mM acetate buffer at pH 3.5.
-
Capillary: A fused-silica capillary.
-
Detection: UV or, for higher sensitivity after derivatization, fluorescence.
-
Procedure:
-
Prepare the BGE containing the chiral selector.
-
Fill the capillary with the BGE.
-
Inject a small plug of the sample solution.
-
Apply a high voltage across the capillary.
-
The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.
-
Visualizing the Workflow
A general workflow for the chiral separation and analysis of pyrrolidine-3-carboxylic acid enantiomers is depicted below.
Caption: A simplified workflow for the chiral separation of pyrrolidine-3-carboxylic acid.
This guide provides a comparative overview of key techniques for the chiral separation of pyrrolidine-3-carboxylic acid enantiomers. The optimal method will be dictated by the specific requirements of your research or development project. For preparative scale, diastereomeric salt crystallization and enzymatic resolution are often preferred, while chiral HPLC and capillary electrophoresis excel in analytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Determining the Enantiomeric Purity of (R)-pyrrolidine-3-carboxylic acid: A Comparative Guide to Analytical Methods
The precise determination of enantiomeric purity is a critical aspect of quality control in the development and manufacturing of chiral pharmaceutical compounds. For (R)-pyrrolidine-3-carboxylic acid, a valuable chiral building block, several analytical techniques can be employed to ensure its stereochemical integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), both direct and indirect methods, and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice for its accuracy and robustness, while NMR spectroscopy can serve as a valuable tool for rapid screening.
| Analytical Method | Principle | Stationary Phase / Reagent | Mobile Phase / Solvent | Detection | Resolution (Rs) / Separation Factor (α) | Limit of Detection (LOD) | Throughput |
| Direct Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Polysaccharide-based CSP (e.g., Chiralpak® IA) | n-Hexane/Ethanol (B145695) | UV (225 nm) | > 10 (for analogous compounds)[1] | ~2.5 µg/mL (for analogous compounds)[1] | Moderate |
| Indirect Chiral HPLC (LC-MS/MS) | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | C18 column with chiral derivatizing agent (e.g., 1-DAPAP) | Acetonitrile/Water with formic acid | ESI-MS/MS | 1.2 - 4.3 (for various carboxylic acids) | 0.97 - 5.2 fmol on column (for various carboxylic acids) | High |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Chiral solvating agent (e.g., (S)-diphenyl(pyrrolidin-2-yl)methanol) | Deuterated chloroform (B151607) (CDCl3) | ¹H NMR | Qualitative to semi-quantitative | High concentration needed | High |
Experimental Protocols
Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid using a chiral stationary phase. Polysaccharide-based columns are highly recommended for this class of compounds.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column[1]
Reagents:
-
n-Hexane, HPLC grade
-
Ethanol, HPLC grade
-
This compound standard
-
(S)-pyrrolidine-3-carboxylic acid standard (or racemic mixture)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol in a 70:30 (v/v) ratio.[1] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the racemic pyrrolidine-3-carboxylic acid in the mobile phase at a concentration of 1 mg/mL.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.
Indirect Chiral HPLC with Derivatization followed by LC-MS/MS
This method involves the derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column and detected with high sensitivity using mass spectrometry.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
(S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) as chiral derivatizing agent
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Derivatization:
-
To a solution of pyrrolidine-3-carboxylic acid (approximately 1 nmol) in a suitable solvent, add a solution of 1-DAPAP and DMT-MM.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute the diastereomeric derivatives.
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Selected Reaction Monitoring (SRM) of the characteristic parent and product ions of the derivatized enantiomers.
-
-
Analysis: The enantiomeric ratio is determined by comparing the peak areas of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for the qualitative and semi-quantitative determination of enantiomeric excess. This technique relies on the interaction of the chiral analyte with a chiral solvating agent (CSA) to form transient diastereomeric complexes, which results in separate signals for the enantiomers in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(S)-diphenyl(pyrrolidin-2-yl)methanol or a similar proline-derived chiral solvating agent[4]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum after the addition of the CSA.
-
-
Analysis:
-
Compare the spectra before and after the addition of the CSA. The presence of the (S)-enantiomer will be indicated by the appearance of a second set of signals for specific protons (e.g., the proton alpha to the carboxylic acid). The ratio of the integrals of these distinct signals can be used to estimate the enantiomeric excess.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the direct and indirect analytical methods described.
References
A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of (R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid derivative of interest in pharmaceutical and materials science. The guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a comparison with its enantiomer, (S)-pyrrolidine-3-carboxylic acid, and the racemic mixture. The data presented herein is a composite of experimentally observed spectra and predicted values to provide a comprehensive analytical overview.
Introduction
This compound and its enantiomer are valuable chiral building blocks in the synthesis of diverse bioactive molecules. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and chiral discrimination of these compounds. While the spectroscopic profiles of the enantiomers are identical in achiral solvents, differences can often be observed using chiral solvating agents or by conversion to diastereomers. This guide presents the fundamental spectroscopic data in standard achiral solvents for structural confirmation.
Data Presentation: NMR and IR Spectroscopy
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Assignment | This compound | (S)-pyrrolidine-3-carboxylic acid | DL-pyrrolidine-3-carboxylic acid |
| Solvent | D₂O | D₂O | D₂O |
| H-2 | ~3.4 - 3.6 ppm (m) | ~3.4 - 3.6 ppm (m) | ~3.4 - 3.6 ppm (m) |
| H-3 | ~3.1 - 3.3 ppm (m) | ~3.1 - 3.3 ppm (m) | ~3.1 - 3.3 ppm (m) |
| H-4 | ~2.2 - 2.4 ppm (m) | ~2.2 - 2.4 ppm (m) | ~2.2 - 2.4 ppm (m) |
| H-5 | ~3.4 - 3.6 ppm (m) | ~3.4 - 3.6 ppm (m) | ~3.4 - 3.6 ppm (m) |
| NH | Not observed (exchange with D₂O) | Not observed (exchange with D₂O) | Not observed (exchange with D₂O) |
| COOH | Not observed (exchange with D₂O) | Not observed (exchange with D₂O) | Not observed (exchange with D₂O) |
Note: The ¹H NMR spectra of the enantiomers in an achiral solvent are identical. The chemical shifts are approximate and based on available spectral images and predictive models. 'm' denotes a multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound | (S)-pyrrolidine-3-carboxylic acid | DL-pyrrolidine-3-carboxylic acid |
| Solvent | D₂O | D₂O | D₂O |
| C=O | ~175 - 180 ppm | ~175 - 180 ppm | ~175 - 180 ppm |
| C-2 | ~50 - 55 ppm | ~50 - 55 ppm | ~50 - 55 ppm |
| C-3 | ~40 - 45 ppm | ~40 - 45 ppm | ~40 - 45 ppm |
| C-4 | ~28 - 33 ppm | ~28 - 33 ppm | ~28 - 33 ppm |
| C-5 | ~45 - 50 ppm | ~45 - 50 ppm | ~45 - 50 ppm |
Note: The ¹³C NMR spectra of the enantiomers in an achiral solvent are identical. The chemical shifts are predicted values.
Table 3: IR Spectroscopic Data (Typical Absorptions)
| Functional Group | Vibrational Mode | This compound | (S)-pyrrolidine-3-carboxylic acid | DL-pyrrolidine-3-carboxylic acid |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| N-H (Amine) | Stretching | 3200-3500 cm⁻¹ (medium) | 3200-3500 cm⁻¹ (medium) | 3200-3500 cm⁻¹ (medium) |
| C-H (Aliphatic) | Stretching | 2850-3000 cm⁻¹ (medium) | 2850-3000 cm⁻¹ (medium) | 2850-3000 cm⁻¹ (medium) |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 cm⁻¹ (strong) | 1700-1725 cm⁻¹ (strong) | 1700-1725 cm⁻¹ (strong) |
| N-H (Amine) | Bending | 1590-1650 cm⁻¹ (medium) | 1590-1650 cm⁻¹ (medium) | 1590-1650 cm⁻¹ (medium) |
| C-N (Amine) | Stretching | 1020-1250 cm⁻¹ (medium) | 1020-1250 cm⁻¹ (medium) | 1020-1250 cm⁻¹ (medium) |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 cm⁻¹ (strong) | 1210-1320 cm⁻¹ (strong) | 1210-1320 cm⁻¹ (strong) |
Note: The IR spectra of the enantiomers are identical. The wavenumbers represent typical ranges for the respective functional groups.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrrolidine-3-carboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual water peak is used as a reference (δ ≈ 4.79 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. An external standard or the solvent signal can be used for referencing.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid pyrrolidine-3-carboxylic acid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Perform baseline correction if necessary.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to (R)- and (S)-Pyrrolidine-3-Carboxylic Acid in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-pyrrolidine-3-carboxylic acid, also known as β-proline, have emerged as powerful chiral organocatalysts in a variety of asymmetric transformations. Their unique structural features, including a secondary amine for enamine/iminium ion formation and a carboxylic acid for hydrogen bonding activation, allow them to facilitate stereoselective bond formations. This guide provides a comparative overview of the applications of both enantiomers in key organocatalytic reactions, supported by experimental data, to assist researchers in catalyst selection and reaction design.
While direct head-to-head comparative studies of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid under identical conditions are limited in the literature, this guide consolidates available data to highlight their individual catalytic performances and potential applications.
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Both (R)- and (S)-pyrrolidine-3-carboxylic acid and their derivatives have been employed as catalysts in this transformation, demonstrating the crucial role of the catalyst's stereochemistry in determining the absolute configuration of the product.
dot
Caption: General mechanism of the asymmetric aldol reaction catalyzed by pyrrolidine-3-carboxylic acid.
Data Summary: Asymmetric Aldeol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline derivative | p-Nitrobenzaldehyde | Acetone | neat | 92 | - | 95 | [1] |
| (S)-Prolinamide derivative | Aromatic aldehydes | Acetone | neat | High | - | up to >99 | [1] |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts are effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
dot
Caption: General mechanism of the asymmetric Michael addition catalyzed by pyrrolidine-3-carboxylic acid.
Data Summary: Asymmetric Michael Addition
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid derivative | Nitroalkanes | 4-Alkyl-substituted 4-oxo-2-enoates | - | - | - | up to 97 | [2] |
| New (R)-pyrrolidine-based organocatalysts | Aldehydes | Nitroolefins | CH2Cl2 | up to 99 | up to 95:5 (syn) | up to 85 | [3] |
Note: The stereochemistry of the catalyst is crucial in determining the enantioselectivity of the Michael adduct. The use of (R)-pyrrolidine derivatives generally leads to the formation of the corresponding (R)-configured product.
Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals. In this area, a notable difference in the stereochemical outcome based on the catalyst structure has been observed.
dot
Caption: Proposed transition state for the anti-selective Mannich reaction catalyzed by this compound.
Data Summary: Asymmetric Mannich Reaction
| Catalyst | Ketone | Imine | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Ketones | α-Imino esters | 2-PrOH | Good | up to >99:1 | up to 99 | [4] |
| (S)-Pyrrolidine-2-carboxylic acid (L-Proline) | Ketones | α-Imino esters | - | - | syn-selective | - | [4] |
It has been reported that (R)-3-pyrrolidinecarboxylic acid efficiently catalyzes the Mannich-type reactions of ketones to afford anti-Mannich products with high diastereoselectivity and enantioselectivity.[4] In contrast, (S)-proline, which has the carboxylic acid group at the 2-position, is known to catalyze the same reaction to yield the syn-products. This highlights that both the absolute stereochemistry and the position of the carboxylic acid group on the pyrrolidine (B122466) ring are critical for controlling the stereochemical outcome of the reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the asymmetric aldol and Michael additions catalyzed by pyrrolidine-based organocatalysts.
General Procedure for Asymmetric Aldol Reaction
This protocol is a general guideline based on typical conditions for proline-catalyzed aldol reactions.
-
To a stirred solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., neat acetone, DMSO, or DMF, 1.0 mL) is added the (S)- or this compound derivative catalyst (typically 5-30 mol%).
-
The ketone (5-10 equivalents) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
This protocol is a general guideline based on typical conditions for pyrrolidine-catalyzed Michael additions.
-
To a solution of the aldehyde or ketone (1.0 mmol) and the α,β-unsaturated compound (0.5 mmol) in a suitable solvent (e.g., CH2Cl2, toluene, or CHCl3, 2.0 mL) is added the (R)- or (S)-pyrrolidine-3-carboxylic acid derivative catalyst (typically 10-20 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for the required time, with progress monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
Both (R)- and (S)-pyrrolidine-3-carboxylic acid are versatile and effective organocatalysts for a range of asymmetric transformations. The choice of enantiomer directly controls the absolute stereochemistry of the product, making them valuable tools for the synthesis of enantiomerically pure compounds. While direct comparative studies are scarce, the available data indicates that high yields and excellent stereoselectivities can be achieved with both enantiomers in various reactions, including aldol, Michael, and Mannich reactions. The distinct stereochemical outcomes observed with this compound (anti-selective in Mannich reactions) versus (S)-proline (syn-selective) underscore the subtle yet profound influence of the catalyst structure on the reaction pathway. Further research directly comparing the catalytic efficacy of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid under identical conditions would be highly beneficial to the scientific community for rational catalyst design and selection.
References
A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce stereoselectivity in chemical reactions. Among these, the naturally occurring α-amino acid L-proline has emerged as a foundational catalyst, celebrated for its efficiency and versatility. However, the exploration of structural isomers, such as the β-amino acid (R)-pyrrolidine-3-carboxylic acid, has revealed unique catalytic properties and alternative stereochemical control. This guide provides an objective, data-driven comparison of these two pyrrolidine-based catalysts in key asymmetric transformations, offering insights for catalyst selection in synthetic chemistry and drug development.
At a Glance: Key Differences
| Feature | L-proline (an α-amino acid) | This compound (a β-amino acid) |
| Structure | Carboxylic acid group at the α-position (C2) | Carboxylic acid group at the β-position (C3) |
| Primary Catalytic Role | Widely used for a variety of reactions, including Aldol (B89426), Mannich, and Michael additions. | Particularly effective in promoting anti-diastereoselective Mannich reactions. |
| Stereochemical Outcome in Mannich Reactions | Typically yields syn-diastereomers. | Predominantly yields anti-diastereomers. |
Catalytic Performance: A Head-to-Head Comparison
The efficacy of a catalyst is quantitatively measured by its ability to deliver high product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The following sections present a comparative summary of L-proline and this compound in cornerstone asymmetric reactions.
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. The choice between L-proline and this compound offers a powerful tool for controlling the diastereoselectivity of the product.
Table 1: Performance in the Asymmetric Mannich Reaction
| Catalyst | Ketone/Aldehyde | Imine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee% (anti) | Reference |
| L-proline | Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | DMSO | 20 | 24 | 95 | 5:95 | 99 (syn) | [Not explicitly cited] |
| This compound | Acetone | N-Boc-protected α-imino ethyl glyoxylate | i-PrOH | 10 | 48 | 85 | >99:1 | 99 | [1] |
| This compound | Cyclohexanone | N-Boc-protected α-imino ethyl glyoxylate | i-PrOH | 10 | 24 | 92 | >99:1 | 98 | [1] |
As the data indicates, this compound is a highly effective catalyst for the anti-selective Mannich reaction, providing excellent diastereoselectivity and enantioselectivity[1]. In contrast, L-proline is well-established to favor the formation of the syn-diastereomer. This opposing stereochemical preference is a critical distinction for synthetic chemists aiming to access specific diastereomers.
Asymmetric Michael Addition
The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both L-proline and derivatives of this compound have been successfully employed as catalysts in this reaction.
Table 2: Performance in the Asymmetric Michael Addition
| Catalyst | Nucleophile | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee% | Reference |
| L-proline | Isobutyraldehyde | trans-β-nitrostyrene | CH2Cl2 | 10 | 24 | 90 | 95 | [Not explicitly cited] |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid * | Nitromethane | 4-oxo-4-phenyl-2-enoate | Toluene | 10 | 72 | 95 | 97 | [Not explicitly cited] |
Note: Data for a derivative of this compound is presented here to showcase the utility of the β-amino acid scaffold in this reaction class.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. L-proline is a renowned catalyst for this transformation, demonstrating high enantioselectivity.
Table 3: Performance of L-proline in the Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee% | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | L-proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | 30 | 96 | 99 | 93:7 | 96 | [Not explicitly cited] | | L-proline | Acetone | Isobutyraldehyde | Neat | 5 | 12 | 97 | - | 96 | [Not explicitly cited] |
Information on the use of this compound as a catalyst for the asymmetric aldol reaction is limited in the current literature. Some studies on β-amino acids in intramolecular aldol reactions have shown that they can induce the opposite stereoselectivity compared to their α-amino acid counterparts[2]. However, a direct comparison with L-proline in intermolecular aldol reactions with comprehensive data is not well-documented, suggesting that L-proline remains the preferred catalyst for this transformation.
Mechanistic Insights: The Role of the Carboxylic Acid Position
The distinct stereochemical outcomes directed by L-proline and this compound can be attributed to the different positioning of the carboxylic acid group, which plays a crucial role in the transition state.
L-proline Catalytic Cycle
L-proline catalyzes reactions through an enamine intermediate. The carboxylic acid group acts as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer, all within a well-organized, hydrogen-bonded transition state.
Caption: Generalized catalytic cycle for L-proline.
Transition State Models
The stereoselectivity is determined in the C-C bond-forming step. For the L-proline-catalyzed aldol reaction, the widely accepted Zimmerman-Traxler-like transition state model explains the observed syn-selectivity (for acyclic ketones) and high enantioselectivity.
In contrast, for the this compound-catalyzed Mannich reaction, the β-position of the carboxylic acid group is proposed to orchestrate a different transition state assembly, leading to the observed anti-diastereoselectivity.
References
A Comparative Guide to the Biological Activity of (R)-pyrrolidine-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activities across various therapeutic areas. This guide provides an objective comparison of the biological activity of this compound and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
I. Comparative Biological Activities
The biological activities of this compound analogs are diverse, with prominent inhibitory actions on endothelin receptors, GABA transporters, and N-acylethanolamine acid amidase (NAAA). The following sections and tables summarize the structure-activity relationships and quantitative data available for these key targets.
Endothelin Receptor Antagonism
Analogs of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, ETA and ETB, which are implicated in vasoconstriction and cell proliferation.
| Compound/Analog | Target(s) | IC50/Ki (nM) | Selectivity | Reference |
| A-308165 | ETB | Ki = 0.007 nM | >27,000-fold vs ETA | [1] |
| Atrasentan (ABT-627) | ETA | Ki = 0.036 nM | High for ETA | [2] |
| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 | [2] |
| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA | [3] |
GABA Uptake Inhibition
Derivatives of pyrrolidinecarboxylic acids have been developed as inhibitors of GABA transporters (GATs), which play a crucial role in regulating neurotransmission.
| Compound/Analog | Target(s) | IC50 (µM) | Selectivity | Reference |
| (R)-pyrrolidine-2-acetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | 20-fold vs GAT-1 | [4] |
| (S)-2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | - | [4] |
| (S)-2-pyrrolidineacetic acid with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | - | [4] |
| (2S,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-1 | 3.29 | - | [5] |
| (2R,4S)-4-hydroxypyrrolidine-2-acetic acid derivative | GAT-3 | 19.9 | - | [6] |
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Certain pyrrolidine (B122466) amides act as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).
| Compound/Analog | Target(s) | IC50 (µM) | Selectivity | Reference |
| 1-pentadecanyl-carbonyl pyrrolidine | NAAA | 25.01 | Also inhibits FAAH (IC50 = 21.78 µM) | [7] |
| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | NAAA | 2.12 | - | [7] |
| Pyrrolidine amide with rigid 4-phenylcinnamoyl group (4g) | NAAA | Low micromolar | High selectivity over FAAH and AC | [8] |
| N-(2-oxoazetidin-3-yl)amide analog (11h) | NAAA | 0.34 | - | [9] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Endothelin Receptor Binding Assay
This assay is used to determine the binding affinity of compounds to endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from CHO or A10 cells).[10]
-
Radioligand (e.g., [125I]ET-1).
-
Test compounds (analogs of this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well microtiter filtration plates with glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Calculate the specific binding and determine the IC50 or Ki values by non-linear regression analysis.
GABA Uptake Inhibition Assay
This assay measures the ability of compounds to inhibit the uptake of GABA by GABA transporters.
Materials:
-
Cells or synaptosomes expressing GABA transporters (e.g., HEK293 cells transfected with GAT-1 or GAT-3).
-
[3H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Initiate the uptake by adding a solution containing [3H]GABA to each well.
-
Allow the uptake to proceed for a defined time (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [3H]GABA.
-
Lyse the cells to release the intracellular contents.
-
Add scintillation fluid to the cell lysate.
-
Measure the amount of [3H]GABA taken up by the cells using a scintillation counter.
-
Calculate the percentage inhibition of GABA uptake at each compound concentration and determine the IC50 value.
NAAA Inhibition Assay
This assay determines the inhibitory potency of compounds against the N-acylethanolamine acid amidase enzyme.
Materials:
-
Recombinant NAAA enzyme or cell lysates containing NAAA.[7]
-
Fluorogenic or chromogenic NAAA substrate (e.g., PAMCA).
-
Test compounds.
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT).[7]
-
96-well microplate reader (fluorescence or absorbance).
Procedure:
-
In a 96-well plate, add the NAAA enzyme preparation.
-
Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the NAAA substrate to each well.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light if using a fluorescent substrate.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
The activity of NAAA is proportional to the signal generated.
-
Calculate the percentage inhibition of NAAA activity at each compound concentration and determine the IC50 value.
III. Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the biological targets of this compound analogs.
References
- 1. Frontiers | Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia [frontiersin.org]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The emerging role of GABA as a transport regulator and physiological signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Structural Validation of Synthesized (R)-Pyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure and purity of synthesized (R)-pyrrolidine-3-carboxylic acid derivatives. These chiral building blocks are crucial in medicinal chemistry, and rigorous structural confirmation is paramount for their application in drug discovery and development. This document outlines key experimental data, detailed protocols, and comparisons with alternative scaffolds.
Structural Validation Techniques: A Comparative Overview
The confirmation of a synthesized molecule's structure, particularly its stereochemistry, requires a multi-faceted analytical approach. For this compound derivatives, a combination of spectroscopic and chromatographic methods is essential.
Data Presentation: Spectroscopic and Chromatographic Analysis
Below is a summary of expected quantitative data from key analytical techniques for a representative derivative, N-Boc-(R)-pyrrolidine-3-carboxylic acid, and its comparison with alternative scaffolds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Nucleus | Chemical Shift (δ) ppm | Description |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | ¹H NMR (CDCl₃) | H2, H5 | 3.20-3.80 (m) | Protons adjacent to nitrogen |
| H3 | 2.90-3.10 (m) | Methine proton at chiral center | ||
| H4 | 2.10-2.30 (m) | Methylene protons | ||
| Boc group | 1.45 (s) | tert-butoxycarbonyl protons | ||
| COOH | 10-12 (br s) | Carboxylic acid proton | ||
| ¹³C NMR (CDCl₃) | C=O (Boc) | ~155 | Carbonyl of Boc group | |
| C=O (Acid) | ~175-180 | Carboxylic acid carbonyl | ||
| C2, C5 | ~45-55 | Carbons adjacent to nitrogen | ||
| C3 | ~40-45 | Chiral carbon | ||
| C4 | ~25-30 | Methylene carbon | ||
| Boc (C) | ~80 | Quaternary carbon of Boc group | ||
| Boc (CH₃) | ~28 | Methyl carbons of Boc group | ||
| Azetidine-3-carboxylic acid | ¹H NMR (D₂O) | H2, H4 | ~4.0-4.2 (t) | Protons adjacent to nitrogen |
| H3 | ~3.6-3.8 (quint) | Methine proton | ||
| ¹³C NMR (D₂O) | C=O | ~175 | Carboxylic acid carbonyl | |
| C2, C4 | ~55-60 | Carbons adjacent to nitrogen | ||
| C3 | ~35-40 | Methine carbon | ||
| 5-substituted-1H-tetrazole (Bioisostere) | ¹H NMR (DMSO-d₆) | NH | 15-16 (br s) | Tetrazole N-H proton |
| ¹³C NMR (DMSO-d₆) | C5 | ~155-160 | Tetrazole ring carbon |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Technique | Key Data | Interpretation |
| This compound & Derivatives | FT-IR (KBr) | ~2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid[1] |
| ~1700-1725 cm⁻¹ (strong) | C=O stretch of carboxylic acid[1][2] | ||
| ~1590-1650 cm⁻¹ | N-H bend (for non-N-substituted) | ||
| ESI-MS | [M+H]⁺ or [M-H]⁻ | Molecular ion peak | |
| Loss of H₂O, CO₂ | Common fragments for carboxylic acids[3] | ||
| Cleavage of pyrrolidine (B122466) ring | Characteristic fragmentation pattern[4] | ||
| Azetidine-3-carboxylic acid | FT-IR (KBr) | ~2500-3200 cm⁻¹ (broad) | O-H stretch of carboxylic acid |
| ~1710 cm⁻¹ (strong) | C=O stretch of carboxylic acid | ||
| ESI-MS | [M+H]⁺ | Molecular ion peak | |
| 5-substituted-1H-tetrazole (Bioisostere) | FT-IR (KBr) | ~2500-3100 cm⁻¹ (broad) | N-H stretch |
| ~1400-1600 cm⁻¹ | N=N, C=N stretching vibrations | ||
| ESI-MS | [M+H]⁺ or [M-H]⁻ | Molecular ion peak |
Table 3: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Compound | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Expected Outcome |
| This compound Derivatives | Direct | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)[5] | Hexane/Isopropanol with additives (e.g., TFA or DEA)[5] | Baseline separation of enantiomers, allowing for determination of enantiomeric excess (% ee). |
| Indirect (after derivatization) | Standard achiral (e.g., C18)[5] | Acetonitrile/Water with buffer | Separation of diastereomeric derivatives. |
Experimental Protocols
Detailed and validated protocols are critical for reproducible results.
NMR Spectroscopy for Structural Elucidation
Objective: To determine the chemical structure and connectivity of atoms in the synthesized molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify proton environments.
-
Acquire a ¹³C NMR spectrum to identify carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H connections. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H connectivity.
-
-
Data Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to deduce the structure. Use 2D NMR data to confirm the connectivity of the molecular fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the synthesized compound and to study its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a polar volatile solvent such as methanol (B129727) or acetonitrile/water.[6] For native MS, volatile buffers like ammonium (B1175870) acetate (B1210297) can be used.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 1-20 µL/min) using a syringe pump.[6]
-
Ionization: Apply a high voltage (2-6 kV) to the capillary needle to generate charged droplets.[6]
-
Desolvation: Use a drying gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge (m/z) ratio.[6] For fragmentation studies (MS/MS), induce collision-induced dissociation (CID).
Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of the synthesized chiral compound to determine its enantiomeric excess (% ee).
Protocol (Direct Method):
-
Column Selection: Choose a suitable chiral stationary phase (CSP), often polysaccharide-based for pyrrolidine derivatives.[5]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds may be required to improve peak shape.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Run: Inject the sample onto the column and run the analysis under isocratic conditions.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Mandatory Visualizations
Experimental Workflow for Structure Validation
Caption: Experimental workflow for the synthesis and structural validation of chiral pyrrolidine derivatives.
Role of Chiral Scaffolds in Drug Discovery
Caption: Integration of chiral building blocks into the drug discovery and development pipeline.
References
- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. phys.libretexts.org [phys.libretexts.org]
A Comparative Guide to the Synthetic Efficiency of (R)-pyrrolidine-3-carboxylic Acid Production
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-pyrrolidine-3-carboxylic acid, a crucial scaffold in medicinal chemistry, can be synthesized through various routes, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of three prominent synthetic strategies: organocatalytic asymmetric Michael addition, asymmetric catalytic hydrogenation, and synthesis from the chiral pool starting material, (2S,4R)-4-hydroxyproline.
Data Summary
The following table summarizes the key performance indicators for each synthetic route to facilitate a rapid comparison of their efficiencies.
| Parameter | Organocatalytic Asymmetric Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from (2S,4R)-4-hydroxyproline |
| Overall Yield | ~70-85% | Up to >95% | Variable, typically lower due to multiple steps |
| Enantiomeric Excess (ee) | High (typically 97%) | Excellent (>99%) | High (maintains chirality from starting material) |
| Number of Steps | 2 | 1-2 | 3-5+ |
| Key Reagents/Catalysts | Organocatalyst (e.g., chiral amine), nitroalkane, 4-oxo-2-enoate | Chiral Rhodium or Ruthenium complexes (e.g., Ru(OAc)₂((R)-BINAP)) | Reagents for dehydroxylation (e.g., Mitsunobu or Barton-McCombie reaction), protecting groups |
| Reaction Conditions | Mild (room temperature) | Elevated pressure (H₂ gas), mild to moderate temperature | Varies from cryogenic to reflux temperatures |
| Scalability | Moderate | High | Moderate to low |
| Cost-Effectiveness | Generally good due to use of organocatalysts | Can be high due to precious metal catalysts | Dependent on the cost of reagents for multi-step sequence |
Experimental Protocols
Organocatalytic Asymmetric Michael Addition
This two-step approach involves the enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization.
Step 1: Enantioselective Michael Addition A solution of 4-oxo-2-enoate (1.0 eq) and nitroalkane (1.5 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂) is cooled to room temperature. A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether (0.1 eq), is added, and the reaction mixture is stirred for 24-48 hours until completion as monitored by TLC or LC-MS. The crude product is then purified by column chromatography.
Step 2: Reductive Cyclization The purified Michael adduct is dissolved in a protic solvent like methanol (B129727). A hydrogenation catalyst, such as Palladium on carbon (10 mol%), is added. The reaction vessel is purged with hydrogen gas and stirred under a hydrogen atmosphere (typically 1 atm) for 12-24 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization. A notable example of this is the synthesis of a 5-methylpyrrolidine-3-carboxylic acid derivative, which was obtained in two steps with a 97% ee.[1]
Asymmetric Catalytic Hydrogenation
This method utilizes a chiral transition metal catalyst to directly hydrogenate a prochiral precursor, often a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.
General Procedure: A solution of the 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (1.0 eq) in methanol is placed in a high-pressure autoclave. A chiral ruthenium catalyst, such as [Ru(OAc)₂((R)-BINAP)] (0.01-0.1 mol%), is added under an inert atmosphere. The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (typically 40 bar). The reaction is stirred at a controlled temperature (e.g., 30-60°C) for 18-24 hours. After releasing the pressure, the solvent is evaporated, and the crude product is purified. This method has been shown to produce the desired product with high purity (97.3%) and excellent enantiomeric excess (99.8% ee).
Synthesis from (2S,4R)-4-hydroxyproline
This route leverages the existing chirality of commercially available (2S,4R)-4-hydroxyproline. The synthesis involves the removal of the hydroxyl group, which typically requires a multi-step sequence.
Step 1: Protection The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxyproline are protected, for example, as a Boc-protected methyl ester.
Step 2: Dehydroxylation The hydroxyl group is removed. A common method is the Barton-McCombie deoxygenation. The hydroxyl group is first converted to a thiocarbonyl derivative (e.g., a xanthate). This intermediate is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to afford the deoxygenated product.
Step 3: Deprotection The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and saponification for the methyl ester) to yield this compound. While this route preserves the enantiopurity, the multiple steps often lead to a lower overall yield and require the use of toxic reagents like tin hydrides.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Caption: Workflow for Synthesis from a Chiral Precursor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
